(6-Methylpyridazin-3-yl)methanamine hydrochloride
Description
BenchChem offers high-quality (6-Methylpyridazin-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methylpyridazin-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-methylpyridazin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-6(4-7)9-8-5;/h2-3H,4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRZBOSATVLRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-25-3 | |
| Record name | 3-Pyridazinemethanamine, 6-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to the 6-Methyl-3-pyridazinemethanamine Scaffold: Synthesis, Properties, and Therapeutic Potential
Introduction: The Pyridazine Core as a Privileged Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets.[2] Derivatives of pyridazine and its oxidized form, pyridazinone, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, cardiovascular, and neurological effects.[1][3][4][5][6] This guide focuses on the 6-Methyl-3-pyridazinemethanamine HCl salt as a representative member of this class, exploring its chemical properties, outlining a logical synthetic strategy, and contextualizing its potential within the broader landscape of pyridazine-based therapeutic agents.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design.
Structure:
-
IUPAC Name: (6-Methylpyridazin-3-yl)methanamine hydrochloride
-
Core Scaffold: Pyridazine, substituted at the 3- and 6-positions.
-
Key Functional Groups:
-
Pyridazine Ring: The aromatic core responsible for the foundational electronic and structural properties.
-
Methyl Group (C6): A small, lipophilic group that can influence binding affinity and metabolic stability.
-
Methanamine Group (C3): A primary amine linked by a methylene bridge. This group is basic and can form ionic interactions, making it a critical pharmacophoric element.
-
Hydrochloride Salt: Enhances aqueous solubility and stability for formulation and handling.
-
Physicochemical Data Summary:
While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on related pyridazine structures. The following table presents a combination of known data for close analogs and predicted values.
| Property | Value (Estimated/Inferred) | Significance in Drug Development |
| Molecular Formula | C₆H₁₀ClN₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 159.62 g/mol | Influences diffusion rates and membrane permeability; typically <500 Da for oral drugs (Lipinski's Rule). |
| Appearance | Off-white to pale yellow solid (Inferred from analogs)[7][8] | Basic quality control parameter. |
| Solubility | Soluble in water (due to HCl salt), soluble in methanol.[6] | Critical for formulation, bioavailability, and ease of handling in experimental assays. |
| pKa (Basic Apparent) | ~5.0 (Predicted for pyridazine amine) | Determines the charge state at physiological pH (7.4), which governs receptor interaction and membrane transport. |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light.[7][8][9] | Ensures long-term chemical stability and prevents degradation. |
Synthesis and Chemical Reactivity
The synthesis of substituted pyridazines often involves either building the heterocyclic ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyridazine core. A logical and versatile approach for preparing compounds like 6-Methyl-3-pyridazinemethanamine involves the strategic modification of a commercially available starting material, such as 3-chloro-6-methylpyridazine.
Conceptual Synthetic Workflow
The following workflow outlines a plausible, multi-step synthesis. This approach is based on established chemical transformations documented for the pyridazine class, such as oxidation and nucleophilic substitution.[10][11]
Caption: A plausible synthetic pathway for 6-Methyl-3-pyridazinemethanamine HCl.
Detailed Experimental Protocol (Representative)
This protocol details the synthesis of a key intermediate type, 3-amino-6-substituted pyridazines, via a Suzuki-Miyaura cross-coupling reaction. This method is widely used due to its high efficiency and tolerance of various functional groups.[12][13]
Objective: To synthesize a 3-amino-6-arylpyridazine from 3-amino-6-chloropyridazine.
Materials:
-
3-Amino-6-chloropyridazine (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Solvent system: 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 ratio)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-halopyridazine (1 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2 eq.).[12]
-
Solvent Addition: Add the DME/water solvent mixture to the flask.
-
Degassing: Purge the reaction mixture by bubbling argon or nitrogen gas through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (5 mol%) to the mixture.[12]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[12]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine. This removes inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the pure 3-amino-6-arylpyridazine product.[12]
Biological Activity and Applications in Drug Development
The pyridazine scaffold is a versatile building block for creating pharmacologically active compounds.[5][6] Its derivatives have been investigated for a wide array of therapeutic applications.
Anticancer Activity
Pyridazine derivatives are a significant focus of anticancer drug research.[1] They have been shown to inhibit various targets crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: Many pyridazine compounds act as potent inhibitors of kinases, which are enzymes that regulate cell signaling pathways often dysregulated in cancer.[2] For example, specific 3,6-disubstituted pyridazines have been synthesized and found to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[14] Compounds in this class have demonstrated submicromolar IC₅₀ values against breast cancer cell lines like T-47D and MDA-MB-231.[14]
-
Other Anticancer Applications: Certain pyridazinone compounds have shown significant inhibitory activity against liver cancer.[15]
Anti-inflammatory and Neuroprotective Effects
Chronic inflammation and glial cell over-activation are hallmarks of many neurodegenerative diseases. Pyridazine derivatives have emerged as promising agents to counter these processes.
-
Inhibition of Glial Activation: A novel 3-amino-6-phenyl-pyridazine derivative was developed to selectively block the overproduction of inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells (astrocytes and microglia).[16] This selective inhibition is therapeutically advantageous as it suppresses detrimental inflammatory responses without impairing the beneficial functions of these cells.[16]
-
Broad Anti-inflammatory Properties: The pyridazine nucleus is a feature of various non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, highlighting its established role in mitigating inflammation.[3]
Other Pharmacological Activities
The therapeutic potential of this scaffold extends to numerous other areas:
-
Antimicrobial and Antiviral: Pyridazines have shown activity against a range of bacteria, fungi, and viruses.[3]
-
Cardiovascular: Certain derivatives exhibit antihypertensive and antiplatelet effects.[4]
-
Anticonvulsant: The pyridazine ring is present in several compounds investigated for preventing epileptic seizures.[1][4]
Safety and Handling
As with any biologically active chemical, proper handling of 6-Methyl-3-pyridazinemethanamine HCl and related derivatives is essential. Based on data for structurally similar chloro-substituted amines, the following precautions should be observed.
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[8][17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[17]
-
Handling: Avoid breathing dust, fumes, or vapors. Keep the container tightly closed.[8][17]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][17]
Conclusion
The 6-Methyl-3-pyridazinemethanamine structure, as a representative of the substituted pyridazine class, embodies a chemical scaffold of significant interest to medicinal chemists and drug development professionals. While specific data on this individual compound is emerging, the extensive body of research on related pyridazine derivatives provides a robust framework for understanding its potential. The demonstrated versatility of the pyridazine core in targeting a wide range of enzymes and receptors, particularly in oncology and neuroinflammation, ensures that it will remain a fruitful area for future therapeutic innovation. The synthetic pathways are well-established, allowing for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
References
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).
- An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2026). Bentham Science Publishers.
- Various Chemical and Biological Activities of Pyridazinone Derivatives.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology.
- 6-Methyl-N-[(6-methyl-3-pyridinyl)methyl]-3-pyridinemethanamine. ChemScene.
- N-Methyl-1-(pyridazin-3-yl)methanamine dihydrochloride. BLDpharm.
- Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- 6-Methyl-5-phenyl-3-pyridazinamine Properties. US EPA.
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC.
- 6-CHLORO-4-METHYL-3-PYRIDAZINAMINE. precisionFDA.
- (6-Chloropyridazin-3-Yl)Methanamine Hydrochloride. Rlavie.com.
- 6-Chloro-N-methyl-3-pyridinemethanamine. PubChem.
- 6-Chloro-5-methylpyridazin-3-amine. MilliporeSigma.
- 6-Chloro-N-methyl-3-pyridinemethanamine. Toronto Research Chemicals.
- 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Deriv
- Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflamm
- 2-Methyl-6-(4-aminophenyl)-4.5-dihydro-3(2H)
- (6-Methoxypyridazin-3-yl)methanamine hydrochloride. BLD Pharm.
- 6-Methylpyridazin-3-amine. BLD Pharm.
- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- 6-methoxypyridazin-3-aminehydrochloride. ChemicalBook.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Application of pyridazinone compounds in preparing antitumor drugs.
- A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
- methylamine hydrochloride. Organic Syntheses.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sarpublication.com [sarpublication.com]
- 4. jocpr.com [jocpr.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. CAS 1420961-44-9|(6-Chloropyridazin-3-Yl)Methanamine Hydrochloride [rlavie.com]
- 8. 6-Chloro-5-methylpyridazin-3-amine | 66346-87-0 [sigmaaldrich.com]
- 9. 1883347-29-2|(6-Methoxypyridazin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 10. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 11. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN101537006B - Application of pyridazinone compounds in preparing antitumor drugs - Google Patents [patents.google.com]
- 16. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hpc-standards.com [hpc-standards.com]
Technical Safety & Handling Guide: (6-Methylpyridazin-3-yl)methanamine HCl
Document Control:
-
Subject: (6-Methylpyridazin-3-yl)methanamine Hydrochloride
-
Document Type: Technical Safety & Operational Guide
-
Target Audience: Medicinal Chemists, Process Safety Engineers, R&D Scientists
Executive Summary & Compound Identification
This guide provides an in-depth technical analysis of (6-Methylpyridazin-3-yl)methanamine HCl , a specialized heterocyclic building block used frequently in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Unlike generic Safety Data Sheets (SDS), this document integrates safety parameters with experimental causality, ensuring that researchers understand why specific protocols are necessary.
Chemical Identity
| Parameter | Detail |
| Chemical Name | (6-Methylpyridazin-3-yl)methanamine hydrochloride |
| Synonyms | 3-(Aminomethyl)-6-methylpyridazine HCl; 1-(6-Methylpyridazin-3-yl)methanamine HCl |
| CAS Number (2HCl) | 1630907-25-3 |
| CAS Number (HCl) | 1337879-71-6 |
| CAS Number (Free Base) | 1004972-49-9 |
| Molecular Formula | C₆H₉N₃[1][][3][4][5][6][7][8][9][10][11] · xHCl (Typically x=1 or 2) |
| Molecular Weight | 159.62 g/mol (Mono-HCl) / 196.08 g/mol (Di-HCl) |
| SMILES | CC1=CC=C(N=N1)CN.Cl |
| Appearance | White to off-white crystalline solid |
Hazard Profiling & Mechanistic Safety
To safely handle this compound, one must understand its chemical nature. It is a primary amine attached to a pyridazine ring .
The "Amine" Risk Factor
Primary amines are inherently basic and nucleophilic. While the hydrochloride salt form mitigates volatility and reduces immediate corrosivity compared to the free base, it remains an irritant upon contact with moisture (sweat, mucous membranes) due to hydrolysis, which can liberate the free amine locally or generate acidic micro-environments depending on the stoichiometry.
GHS Classification (Self-Validating Assessment)
Based on structure-activity relationships (SAR) of analogous pyridazinyl-amines.[1]
-
Signal Word: WARNING (Potential DANGER if free base is liberated)
-
Hazard Statements:
-
Precautionary Principle: Treat as Corrosive (Category 1B) if the specific salt stoichiometry is unknown or if the compound is wet, as high concentrations of alkylamines can cause irreversible tissue damage.
Storage & Stability Protocols
Causality: The pyridazine ring is electron-deficient, but the exocyclic amine makes the compound prone to oxidation and hygroscopic uptake.[1] Moisture facilitates hydrolysis and degradation.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Temperature: 2–8°C (Refrigerated) is standard; -20°C is preferred for long-term storage to retard oxidative coloring.[1]
-
Hygroscopicity: The HCl salt is hygroscopic.
-
Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the container.
-
Operational Workflow: Safe Handling
This section outlines the logical flow for using this compound in a reaction, ensuring containment of dust and protection against exposure.
Visualized Workflow (Graphviz)
Figure 1: Operational workflow for handling hygroscopic amine salts, emphasizing moisture control and dust containment.
Detailed Methodology
-
Equilibration: Remove the vial from the freezer. Place it in a desiccator for 30–60 minutes.
-
Why? Opening a cold vial in humid lab air causes water to condense on the solid, turning a free-flowing powder into a sticky gum and accelerating hydrolysis.[1]
-
-
Weighing: Use a micro-spatula in a chemical fume hood. If the powder is static-prone, use an anti-static gun.[1]
-
Self-Validation: If the powder "flies" or sticks to the spatula, static is high. Pause and use an ionizer; do not proceed, as dust inhalation risk increases.
-
-
Dissolution: Add the solvent (e.g., Methanol, DMSO, DMF) to the solid, not the solid to the solvent, to prevent splashing of the light powder.
Emergency Response & First Aid
These protocols are designed to be self-validating : the response continues until a specific physiological endpoint is met.[1]
| Exposure Route | Immediate Action | Self-Validating Endpoint |
| Eye Contact | Irrigate immediately with water or saline for 15+ minutes.[1] Lift eyelids. | Stop only when pH paper touches the cul-de-sac of the eye and reads pH 7.0–7.5 . If pH > 8, continue flushing. |
| Skin Contact | Brush off dry powder before wetting. Wash with soap and water.[13] | Rinse until the "soapy" feeling (often caused by base hydrolysis of skin lipids) disappears completely. |
| Inhalation | Move to fresh air. Sit upright (Fowler's position). | Monitor breathing. If coughing persists >10 mins or wheezing occurs, seek medical attention (indicates deep lung irritation). |
| Ingestion | Rinse mouth. Do NOT induce vomiting (risk of esophageal damage). | Drink 1-2 glasses of water to dilute.[1] Contact Poison Control. |
Toxicological Information
Note: Specific toxicological data for this exact CAS is limited. Data is extrapolated from structural analogues (Aminomethyl-pyridazines).[1]
-
Acute Toxicity: Likely harmful if swallowed (Category 4).[12]
-
Mechanism:[1] Pyridazine derivatives can interfere with GABA metabolism or vitamin B6 pathways in high doses, though the primary acute risk here is mucosal irritation.
-
-
Carcinogenicity: No component is listed by IARC, NTP, or OSHA.
-
Sensitization: Amines are known sensitizers. Prolonged exposure may lead to allergic dermatitis.
Disposal Considerations
Directive: Do not dispose of via sink or general trash.
-
Dissolution: Dissolve the solid in a combustible solvent (e.g., acetone or ethanol).
-
Neutralization: If the waste stream is acidic, neutralize to pH 7–9.
-
Incineration: Ship to a licensed chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides - NOx).
References
-
BLD Pharm. (2024). Product Information: 1-((6-Methylpyridazin-3-yl))methanamine.[1][] Retrieved from
-
Ambeed. (2024).[5] Safety Data Sheet: (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Retrieved from
-
PubChem. (n.d.). Compound Summary: Pyridazine Derivatives. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-Methylpyridazine (Analogue). Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridazin-3-amine derivatives. Retrieved from [1]
Sources
- 1. 1004972-49-9|1-((6-Methylpyridazin-3-yl))methanamine|BLD Pharm [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Pyridazine-chemable [chemable.net]
- 5. aablocks.com [aablocks.com]
- 6. 1630907-25-3|(6-Methylpyridazin-3-yl)methanamine dihydrochloride| Ambeed [ambeed.com]
- 7. axel.as-1.co.jp [axel.as-1.co.jp]
- 8. hycell.tw [hycell.tw]
- 9. 3-Methylpyridazine 99 1632-76-4 [sigmaaldrich.com]
- 10. chem-space.com [chem-space.com]
- 11. 2-(HYDRAZINOMETHYL)PYRIDINE DIHYDROCHLORIDE | 89729-00-0 [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. targetmol.com [targetmol.com]
The 6-Methylpyridazine Scaffold: A Technical Review of Synthetic Utility and Therapeutic Pharmacophores
Topic: Literature review of 6-methylpyridazine derivatives in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridazine nucleus (1,2-diazine) is a "privileged scaffold" in medicinal chemistry, distinguished by its high water solubility, hydrogen-bonding potential, and unique dipole moment compared to its isomers, pyrimidine and pyrazine. Within this class, 6-methylpyridazine derivatives occupy a critical niche. The C6-methyl group is not merely a structural appendage; it frequently serves as a "magic methyl," enhancing lipophilicity (logP), blocking metabolic oxidation at the susceptible C6 position, and filling hydrophobic pockets in target proteins such as p38 MAP kinase and GABA-A receptors.
This guide synthesizes the current literature on 6-methylpyridazine derivatives, focusing on their structural advantages, therapeutic applications in oncology and CNS disorders, and robust synthetic protocols for their generation.
Structural Significance & Physicochemical Properties[1][2]
The "Magic Methyl" Effect
In drug design, the addition of a methyl group can profoundly alter the pharmacological profile of a lead compound—a phenomenon often termed the "magic methyl" effect. For the pyridazine scaffold:
-
Metabolic Stability: The C3 and C6 positions of pyridazine are prone to oxidative metabolism. Substituting C6 with a methyl group blocks this site from rapid oxidation by cytochrome P450 enzymes, extending the half-life (
) of the drug. -
Conformational Lock: The steric bulk of the methyl group can restrict bond rotation in biaryl systems, locking the molecule into a bioactive conformation.
-
Solubility vs. Lipophilicity: While the pyridazine ring is highly polar (lowering logP), the 6-methyl group provides a necessary lipophilic boost, improving membrane permeability without sacrificing aqueous solubility.
Bioisosterism
6-Methylpyridazine is often used as a bioisostere for:
-
Phenyl rings: To improve solubility and reduce metabolic liability.
-
Pyridine/Pyrimidine: To alter hydrogen bond acceptor/donor patterns (pyridazine has two adjacent nitrogen atoms, creating a unique electrostatic surface).
Therapeutic Applications: From Kinases to Receptors
Oncology & Inflammation: p38 MAP Kinase Inhibitors
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokines (TNF-
-
Mechanism: 6-Methylpyridazine derivatives act as ATP-competitive inhibitors. The pyridazine nitrogen atoms accept hydrogen bonds from the "hinge region" of the kinase (e.g., Met109 in p38
), while the 6-methyl group often fits into a small, hydrophobic "gatekeeper" pocket, enhancing selectivity over other kinases. -
Key Pharmacophore: Trisubstituted pyridazines (e.g., 3-amino-4-aryl-6-methylpyridazine) have demonstrated sub-nanomolar potency in inhibiting TNF-
production.
CNS Disorders: GABA-A Receptor Ligands
-Aminobutyric acid type A (GABA-A) receptors are pentameric ion channels that mediate inhibitory neurotransmission.[1]-
Mechanism: 6-Methylpyridazine derivatives function as allosteric modulators. Unlike benzodiazepines which bind at the
interface, certain pyridazine derivatives show selectivity for subunits (e.g., 2/ 3), offering anxiolytic effects without the sedation associated with non-selective agents. -
Structural Insight: The 6-methyl group is critical for orienting the ligand within the binding pocket, often interacting with hydrophobic residues to stabilize the bound state.
Agrochemicals
Beyond human health, the 6-methylpyridazine core is a scaffold for herbicides and fungicides. The methyl group provides the necessary lipophilicity for cuticular penetration in plants, while the pyridazine core disrupts electron transport in fungal mitochondria or inhibits photosystem II in weeds.
Visualization: Signaling & SAR
Diagram 1: p38 MAPK Signaling & Inhibitor Action
This diagram illustrates the downstream effects of p38 activation and where 6-methylpyridazine inhibitors intervene.
Caption: The p38 MAPK cascade showing the intervention point of 6-methylpyridazine inhibitors, preventing downstream inflammatory gene expression.
Synthetic Methodologies
The synthesis of 6-methylpyridazine derivatives generally proceeds from the commercially available building block 3-chloro-6-methylpyridazine (CAS: 1121-79-5).
Core Synthetic Strategies
| Reaction Type | Target Position | Description | Utility |
| Nucleophilic Aromatic Substitution (S_NAr) | C3 (Chlorine displacement) | Reaction with amines, alkoxides, or thiols. | Generating 3-amino or 3-alkoxy derivatives. |
| Buchwald-Hartwig Coupling | C3 | Pd-catalyzed amination.[2] | Accessing complex aryl-amines that fail under S_NAr conditions. |
| Minisci Reaction | C4 / C5 | Radical alkylation using carboxylic acids/Ag+ or photoredox. | Late-stage functionalization (C-H activation). |
| Suzuki-Miyaura Coupling | C3 | Pd-catalyzed C-C bond formation. | Attaching aryl or heteroaryl rings.[2][3] |
Diagram 2: Synthetic Workflow for 6-Methylpyridazine Functionalization
Caption: Divergent synthetic pathways from the core 3-chloro-6-methylpyridazine building block.
Experimental Protocol: Synthesis of a Prototype p38 Inhibitor
Objective: Synthesis of N-(4-morpholinophenyl)-6-methylpyridazin-3-amine via Buchwald-Hartwig Amination. This molecule serves as a model for kinase inhibitors where the morpholine improves solubility and the pyridazine binds the hinge region.
Reagents & Equipment
-
Starting Material: 3-Chloro-6-methylpyridazine (1.0 eq).
-
Amine: 4-Morpholinoaniline (1.2 eq).
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%).
-
Ligand: Xantphos or BINAP (4 mol%).
-
Base: Cesium Carbonate (Cs2CO3) (2.0 eq).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-6-methylpyridazine (128 mg, 1.0 mmol), 4-morpholinoaniline (214 mg, 1.2 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs2CO3 (650 mg, 2.0 mmol).
-
Inertion: Evacuate the tube and backfill with argon three times to remove oxygen (critical for Pd catalyst stability).
-
Solvation: Add anhydrous 1,4-dioxane (5 mL) via syringe under argon flow.
-
Reaction: Seal the tube and heat to 100°C in an oil bath. Stir vigorously for 12–16 hours. Monitor reaction progress by TLC (System: 5% Methanol in DCM) or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0%
5% Methanol in Dichloromethane.
-
-
Validation:
-
Yield Expectation: 70–85%.
-
1H NMR (DMSO-d6): Look for the characteristic methyl singlet at
~2.5-2.6 ppm and the pyridazine ring protons (doublets) around 7.0-8.0 ppm.
-
Self-Validating Checkpoints
-
Color Change: The reaction mixture typically turns dark red/brown upon heating (active Pd species).
-
LC-MS: The product mass (M+H) should be observed at m/z ~271.
-
TLC: The starting chloride (non-polar) should disappear, and a more polar, UV-active spot (product) should appear.
References
-
BenchChem. 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery. (2025).[4][3][5][6] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 227254, 3-Chloro-6-methylpyridazine. (2025).[4][3][5][6] Link
-
Asif, M. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science. (2023).[7] Link
-
Tamayo, N., et al. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase.[5] Bioorganic & Medicinal Chemistry Letters. (2005).[5] Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[2] (2024).[2][8][9] Link
-
Sigma-Aldrich. 3-Chloro-6-methylpyridazine Product Specification. (2025).[4][3][5][6] Link
-
MedChemExpress. 3-Chloro-6-methylpyridazine Protocol and Properties. (2025).[4][3][5][6] Link
Sources
- 1. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Novel Sulfonamides Utilizing (6-Methylpyridazin-3-yl)methanamine Hydrochloride
Introduction: The Strategic Convergence of Sulfonamides and Pyridazines
The sulfonamide functional group (R-SO₂NR₂') is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] Their continued relevance stems from their unique electronic properties and their ability to act as bioisosteres for amides, offering improved metabolic stability and binding affinities.[3]
Concurrently, the pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention for its own diverse pharmacological profile, including antimicrobial, anti-hypertensive, and anticancer activities.[2][4] The strategic incorporation of a pyridazine scaffold into a sulfonamide structure presents a compelling opportunity to develop novel chemical entities with potentially synergistic or enhanced biological activities. This guide provides a comprehensive, field-proven protocol for the synthesis of novel sulfonamides using (6-Methylpyridazin-3-yl)methanamine hydrochloride, a versatile and valuable heterocyclic building block.
Core Principles: Mechanism of Sulfonamide Bond Formation
The synthesis of sulfonamides from an amine and a sulfonyl chloride is a classic nucleophilic substitution reaction.[5] The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.[6]
Key Mechanistic Steps:
-
Amine Deprotonation: The starting material, (6-Methylpyridazin-3-yl)methanamine, is supplied as a hydrochloride salt. The amine is protonated and therefore not nucleophilic. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the salt, liberating the free primary amine.
-
Nucleophilic Attack: The free amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This sulfur is rendered significantly electron-deficient by the two oxygen atoms and the chlorine atom.[6]
-
Intermediate Formation & Leaving Group Departure: This attack forms a transient, unstable intermediate. The stable chloride ion is subsequently eliminated, and a proton is removed from the nitrogen (scavenged by the base) to yield the final, stable sulfonamide bond. The base serves the dual purpose of deprotonating the starting amine hydrochloride and neutralizing the HCl generated during the reaction.[5]
Caption: High-level overview of the key steps in sulfonamide synthesis.
Detailed Experimental Protocol
This protocol outlines a general procedure for the coupling of (6-Methylpyridazin-3-yl)methanamine hydrochloride with a generic arylsulfonyl chloride.
Materials and Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |
| (6-Methylpyridazin-3-yl)methanamine HCl | 1.0 | 159.62 | 160 mg | Starting amine. |
| Arylsulfonyl Chloride (e.g., Benzenesulfonyl Cl) | 1.1 | 176.62 | 194 mg | The electrophile. Use 1.0-1.2 eq. |
| Triethylamine (TEA) | 2.5 | 101.19 | 0.35 mL | Base. Must be anhydrous. 2.2-3.0 eq. is typical. |
| Dichloromethane (DCM) | - | 84.93 | 10 mL | Anhydrous, aprotic solvent. |
| 1 M Hydrochloric Acid (HCl) | - | - | 10 mL | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 10 mL | For aqueous workup. |
| Brine | - | - | 10 mL | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | q.s. | Drying agent. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (6-Methylpyridazin-3-yl)methanamine hydrochloride (1.0 eq, 160 mg).
-
Solvent and Base Addition: Add anhydrous Dichloromethane (DCM, 10 mL) to the flask. Place the flask in an ice-water bath and allow it to cool to 0 °C with stirring. Slowly add triethylamine (2.5 eq, 0.35 mL) to the suspension. Stir for 10-15 minutes. Causality Note: This step is crucial to deprotonate the amine hydrochloride in situ, generating the free, nucleophilic amine necessary for the reaction.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve the arylsulfonyl chloride (1.1 eq, 194 mg) in a minimal amount of anhydrous DCM (~2-3 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 10 minutes using a syringe or dropping funnel. Causality Note: Slow, cooled addition is necessary to control the exothermic reaction and minimize potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 6-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).[7] A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The disappearance of the amine starting material and the appearance of a new, less polar spot indicates product formation.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with an additional 10 mL of DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (10 mL) to remove excess triethylamine, followed by saturated NaHCO₃ solution (10 mL) to remove any remaining acidic impurities, and finally with brine (10 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide.[8]
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Product Characterization
The identity and purity of the synthesized sulfonamide must be confirmed using standard analytical techniques.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the pyridazine and the arylsulfonyl group, a singlet for the methyl group on the pyridazine ring, and a doublet for the methylene (-CH₂-) bridge. The N-H proton of the sulfonamide typically appears as a broad singlet or triplet, which is D₂O exchangeable.
-
¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will be used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Look for two characteristic strong S=O stretching bands. The asymmetric stretch appears around 1350-1325 cm⁻¹ and the symmetric stretch appears around 1160-1140 cm⁻¹.[5]
Safety and Handling
-
Sulfonyl Chlorides: These compounds are corrosive and react with moisture. Handle them in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine (TEA): TEA is a flammable liquid with a strong odor. It is corrosive and should be handled in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent. Avoid inhalation and skin contact.
This protocol provides a robust and reproducible method for synthesizing novel sulfonamides, leveraging the unique structural features of the pyridazine core. By following these guidelines, researchers can efficiently generate new compounds for evaluation in drug discovery and development programs.
References
-
Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from Benchchem website.[8]
-
Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from Benchchem website.[5]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from organic-chemistry.org.[9]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Princeton University website.[3]
-
Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from Frontier Research Publication website.[1]
-
King, J. A. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.[10]
-
Microwave-assisted sulfonylation of amines. (n.d.). Royal Society of Chemistry.[11]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from Chemistry LibreTexts.[12]
-
King, J. F., & Lam, J. Y. L. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(7), 1761-1767.[13]
-
Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from Benchchem website.[6]
-
Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles), 6(4), 257-263.[2][14]
-
Eldehna, W. M., et al. (2024). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Journal of Medicinal Chemistry.[15]
-
Pyridazine Derivatives and Related Compounds Part 24. Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives. (2025, August 6). ResearchGate.[4]
-
Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from Benchchem website.[7]
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Reductive Amination of Pyridazine Methanamines: A Detailed Guide to Conditions and Protocols
Introduction: The Significance of Pyridazine Methanamines in Medicinal Chemistry
Pyridazine and its derivatives are key heterocyclic scaffolds in medicinal chemistry, valued for their unique physicochemical properties that allow them to serve as versatile pharmacophores.[1] The introduction of a methanamine substituent onto the pyridazine ring creates a critical building block for elaborating more complex molecular architectures, enabling the exploration of new chemical space in drug discovery. Reductive amination stands out as one of the most effective and widely used methods for synthesizing these valuable intermediates, offering a controlled and efficient means of forming carbon-nitrogen bonds.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the conditions and protocols for the successful reductive amination of pyridazine aldehydes to yield pyridazine methanamines. We will delve into the mechanistic underpinnings of this transformation, discuss the critical parameters influencing reaction outcomes, and provide field-proven protocols to navigate the specific challenges posed by the pyridazine nucleus.
Mechanistic Considerations: Navigating the Reactivity of the Pyridazine Ring
The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence: the formation of an iminium ion intermediate followed by its reduction.[2][3]
Caption: General workflow for reductive amination.
A critical factor in the reductive amination of pyridazine aldehydes is the electron-withdrawing nature of the pyridazine ring.[4] This property can disfavor the formation of the iminium intermediate, potentially slowing down the reaction rate.[4] Furthermore, the pyridazine ring itself can be susceptible to reduction or rearrangement under harsh conditions, a phenomenon known as reductive ring contraction, which has been observed with strong reducing agents and specific substitution patterns.[5] Therefore, the careful selection of a mild and selective reducing agent is paramount to achieving the desired transformation without compromising the integrity of the heterocyclic core.
Optimizing Reaction Conditions: A Systematic Approach
The success of a reductive amination hinges on the interplay of several key parameters. A systematic approach to optimizing these conditions is crucial for achieving high yields and purity of the target pyridazine methanamine.
Choice of Reducing Agent: A Comparative Analysis
The selection of the reducing agent is arguably the most critical decision in designing a reductive amination protocol for sensitive substrates like pyridazines.
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions over carbonyls.[6][7] Tolerates a wide range of functional groups.[7][8] Generally provides high yields with minimal side products.[9] | Moisture sensitive.[6] Lower hydride efficiency (delivers one hydride).[10] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane[6][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and water-tolerant.[6] | Highly toxic (potential for HCN gas release, especially under acidic conditions).[10] | Methanol (MeOH), Ethanol (EtOH)[6] |
| Borane-Pyridine Complex (BAP) | Good replacement for NaBH₃CN, avoiding cyanide toxicity.[4] Can be used in both protic and aprotic solvents.[4] Less expensive than some other specialized hydrides.[4] | Can reduce aldehydes directly if iminium formation is slow.[4] The released pyridine needs to be removed during workup.[11] | Ethanol (EtOH), Toluene, Dichloromethane (CH₂Cl₂)[4] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" and atom-economical.[10] Can be highly selective with the right catalyst and conditions. | Potential for over-reduction or ring cleavage, especially with heteroaromatics.[12] Requires specialized equipment (hydrogenator).[13] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
For pyridazine methanamine synthesis, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its exceptional mildness and selectivity, which helps to preserve the sensitive pyridazine ring.[8][14]
Solvent Selection: Influencing Kinetics and Solubility
The solvent plays a crucial role in solubilizing the reactants and influencing the rate of iminium ion formation.
-
Aprotic Solvents (DCE, DCM, THF): These are the preferred solvents when using STAB, as they do not compete with the amine for the aldehyde and are compatible with the moisture-sensitive reducing agent.[6][7] Dichloroethane (DCE) is a particularly common and effective solvent for these reactions.[7][8]
-
Protic Solvents (MeOH, EtOH): While often used with reagents like sodium cyanoborohydride and borane-pyridine complexes, protic solvents can sometimes hinder imine formation by solvating the amine and carbonyl reactants.[10] However, they can also facilitate the reaction by promoting the dehydration step.[10]
The Role of pH and Acid Catalysis
Iminium ion formation is generally catalyzed by mild acid.[2] However, with pyridazine substrates, the basic nitrogens on the ring can be protonated, which can further deactivate the aldehyde towards nucleophilic attack.
-
Acetic Acid (AcOH): A stoichiometric amount of acetic acid is often added to catalyze imine formation, particularly with less reactive ketones.[7][8] For aldehydes, it may not always be necessary but can accelerate the reaction.[7][8] Careful control of the amount of acid is crucial to avoid unwanted side reactions.
Detailed Experimental Protocols
The following protocols provide a starting point for the reductive amination of pyridazine aldehydes. It is recommended to perform small-scale trials to optimize conditions for specific substrates.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally recommended for its mildness and high functional group tolerance.
Caption: Workflow for STAB-mediated reductive amination.
Step-by-Step Methodology:
-
To a solution of the pyridazine aldehyde (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE) (0.1-0.5 M), stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes to allow for pre-formation of the imine/iminium intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Protocol 2: Reductive Amination using Borane-Pyridine Complex (BAP)
This protocol offers a cyanide-free alternative to NaBH₃CN.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the pyridazine aldehyde (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable solvent such as ethanol or dichloromethane (0.1-0.5 M).[4]
-
Add the borane-pyridine complex (1.0-1.5 equivalents) dropwise to the solution at room temperature.[4]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl.
-
Basify the mixture with a saturated aqueous solution of NaHCO₃ or 1M NaOH until a pH of ~8-9 is reached.
-
Extract the product with a suitable organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider the addition of a catalytic amount of acetic acid (0.1-0.5 equivalents) to facilitate iminium ion formation. Alternatively, pre-forming the imine by stirring the aldehyde and amine together for a longer period before adding the reducing agent can be beneficial.[14]
-
Formation of Alcohol Byproduct: The reduction of the starting aldehyde to the corresponding alcohol can occur if the reducing agent is too reactive or if iminium formation is slow. Using a milder reducing agent like STAB is generally the best way to avoid this.[4]
-
Dialkylation of Primary Amines: When using a primary amine, the secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.[7] This can often be minimized by using a slight excess of the primary amine or by a stepwise procedure where the imine is formed first and then reduced.[9][14]
-
Ring Instability: While the recommended conditions are mild, for particularly sensitive pyridazine derivatives, it is advisable to run initial reactions at a lower temperature (e.g., 0 °C) and carefully monitor for any signs of decomposition or unexpected byproducts.
Conclusion
The reductive amination of pyridazine aldehydes is a powerful tool for the synthesis of pyridazine methanamines, which are of significant interest in drug discovery. By understanding the mechanistic nuances and carefully selecting the appropriate reducing agent and reaction conditions, researchers can successfully navigate the challenges associated with the electron-deficient and potentially sensitive pyridazine ring. The protocols and insights provided in this guide offer a solid foundation for the development of robust and efficient synthetic routes to this important class of molecules.
References
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 11).
- Murray, R. W. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Silva, P. J. (2012). Unravelling the reaction mechanism of the reductive ring contraction of 1,2-pyridazines. The Journal of Organic Chemistry, 77(10), 4653–4659.
- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- ResearchGate. (n.d.). Different approaches to (hetero)aryl amines. (a) Reductive...
- Organic Chemistry Portal. (n.d.).
- Ramachandran, P. V., & Gagare, P. D. (2025, December 11). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews, 54(23), 13688-13711.
- Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism.
- Schrittwieser, J. H., Coccia, F., Kara, S., Grischek, B., Sattler, J. H., & Kroutil, W. (2014). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride.
- Matos, K., Pichlmair, S., & Burkhardt, E. R. (2025, August 10). Boron reagents for reductive amination.
- Cabacungan, J. C., Ahmed, A. I., & Feeney, R. E. (1982). Pyridine borane as a reducing agent for proteins. Analytical Biochemistry, 124(2), 272-278.
- Senthamarai, T., Murugesan, K., & Schneider, C. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5759-5805.
- Orduña, J.-M., del Río, N., & Pérez-Pérez, M.-J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5433-5439.
- Pelter, A., & Rosser, R. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, (1), 81-83.
- Al-Shamary, R. K. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 21(11), 1503.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2020, November 18). Pyridazine and condensed pyridazine synthesis.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
- Powers, D. C., & Lee, C. (2025, August 17). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- Wang, Y., & Baran, P. S. (2025, October 31). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society, 147(43), 18742-18747.
Sources
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Unravelling the reaction mechanism of the reductive ring contraction of 1,2-pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 12. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes & Protocols: Leveraging (6-Methylpyridazin-3-yl)methanamine HCl in Fragment-Based Drug Design
Introduction: The Strategic Value of the Pyridazine Scaffold
In the landscape of modern medicinal chemistry, the pyridazine ring has emerged as a privileged scaffold, valued for its unique physicochemical properties that facilitate robust interactions with biological targets.[1][2] This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a compelling combination of features for fragment-based drug design (FBDD). Its inherent polarity, significant dipole moment, and capacity for dual hydrogen-bonding are instrumental in molecular recognition.[2][3] Furthermore, the pyridazine core often imparts favorable pharmacokinetic properties, such as reduced lipophilicity and lower potential for cytochrome P450 inhibition, when used as a bioisostere for phenyl rings.[3]
This guide focuses on the application of (6-Methylpyridazin-3-yl)methanamine HCl , a synthetically accessible fragment designed to probe key interaction spaces within protein active sites, particularly those of protein kinases. The strategic placement of the methyl group and the aminomethyl "vector" provides a foundation for potent and selective lead generation.
Fragment Profile: (6-Methylpyridazin-3-yl)methanamine HCl
A thorough understanding of the fragment's properties is critical for effective experimental design.
| Property | Value/Description | Rationale & Significance for FBDD |
| IUPAC Name | (6-Methylpyridazin-3-yl)methanamine hydrochloride | --- |
| Molecular Formula | C₆H₁₀ClN₃ | --- |
| Molecular Weight | 159.62 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small pockets and better ligand efficiency.[4] |
| Structure | ![]() | The pyridazine core acts as a hinge-binding motif, the methyl group can probe hydrophobic pockets, and the aminomethyl group provides a vector for synthetic elaboration. |
| Solubility | Expected to have good aqueous solubility as the hydrochloride salt. | High solubility is crucial for FBDD screening techniques that require high compound concentrations to detect weak binding events. |
| Key Pharmacophoric Features | Hydrogen Bond Acceptors: Two adjacent nitrogen atoms in the pyridazine ring.Hydrogen Bond Donor: Primary amine of the aminomethyl group.Hydrophobic Group: Methyl group at the 6-position.Growth Vector: The primary amine allows for straightforward synthetic modification. | These features enable the fragment to engage in key interactions within a target's binding site, particularly the hinge region of kinases.[5][6][7] |
Rationale for Application in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, and the ATP binding site, with its conserved hinge region, is a primary focus for inhibitor design.[8][9] The (6-Methylpyridazin-3-yl)methanamine fragment is particularly well-suited for targeting this region for several reasons:
-
Hinge-Binding Mimicry: The adjacent nitrogen atoms of the pyridazine ring can form one or two hydrogen bonds with the backbone amide hydrogens of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[7][10][11]
-
Probing Hydrophobic Pockets: The methyl group can occupy small hydrophobic pockets adjacent to the hinge region. The addition of a methyl group can significantly enhance binding affinity by displacing water molecules and making favorable van der Waals contacts.[11]
-
Vector for Elaboration: The aminomethyl group serves as a crucial "growth vector."[12] Once the pyridazine core is anchored in the hinge region, this primary amine can be readily modified through amide coupling or other reactions to extend the molecule into other regions of the ATP binding site, thereby increasing potency and selectivity.[13]
Below is a diagram illustrating the typical workflow for utilizing this fragment in a drug discovery campaign.
Caption: High-level workflow for a fragment-based drug design campaign.
Experimental Protocols
Protocol 1: Synthesis of (6-Methylpyridazin-3-yl)methanamine
A plausible synthetic route starting from commercially available materials is outlined below. This protocol is based on established chemical transformations of pyridazine rings.
Step 1: Amination of 3-Chloro-6-methylpyridazine This step replaces the chloro group with an amino group.
-
To a sealed reaction vessel, add 3-chloro-6-methylpyridazine (1 equivalent), aqueous ammonia (e.g., 30% solution, excess), and a catalytic amount of copper(II) sulfate pentahydrate.
-
Heat the mixture at 120 °C for 40-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate and brine.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-methylpyridazin-3-amine.
Step 2: Conversion to (6-Methylpyridazin-3-yl)methanamine (via Nitrile Reduction - Illustrative Route) This is one of several potential routes to introduce the aminomethyl group.
-
Sandmeyer Reaction: Convert the 6-methylpyridazin-3-amine to the corresponding nitrile, 6-methylpyridazine-3-carbonitrile, using standard Sandmeyer reaction conditions (e.g., NaNO₂, HCl, followed by CuCN).
-
Nitrile Reduction: Dissolve the 6-methylpyridazine-3-carbonitrile in a suitable solvent like anhydrous THF or diethyl ether.
-
Add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Carefully quench the reaction with water and a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, concentrate, and purify to obtain (6-methylpyridazin-3-yl)methanamine.
-
Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
Protocol 2: Primary Screening via Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique for identifying binders from a fragment library.[5][14][15]
Objective: To identify fragments that bind to the target protein.
Materials:
-
Target protein (e.g., a protein kinase) at a concentration of ~50 µM in a suitable deuterated buffer (e.g., PBS, pH 7.4 in 99.9% D₂O).
-
Fragment stock solution (e.g., 100 mM in DMSO-d₆).
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare a sample containing the target protein (~50 µM) and the fragment (or a cocktail of fragments) at a 50-100 fold molar excess. The final DMSO-d₆ concentration should be kept low (<5%) to avoid protein denaturation.
-
Acquisition of Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum of the mixture to ensure the fragment signals are visible and not overlapping significantly with buffer components.
-
STD Experiment Setup:
-
On-resonance saturation: Select a region where only protein resonances appear (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic protons).
-
Off-resonance saturation: Select a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
Saturation time: Use a range of saturation times (e.g., 0.5s, 1s, 2s) to build up the STD effect.
-
-
Data Acquisition: Acquire interleaved on- and off-resonance spectra. The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the binding fragments.
-
Data Analysis:
-
Integrate the signals in the difference spectrum.
-
The presence of signals indicates binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein (epitope mapping).
-
Protocol 3: Hit Validation and Affinity Estimation using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to confirm hits and determine binding kinetics and affinity in a label-free, real-time manner.[10][16][17]
Objective: To confirm the binding of (6-Methylpyridazin-3-yl)methanamine HCl to the target and estimate its dissociation constant (Kᴅ).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Target protein.
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Fragment solutions at various concentrations.
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization level to minimize mass transport effects.
-
Assay Development:
-
Perform a solvent correction test to account for the refractive index difference between the running buffer and the fragment solutions (which will contain DMSO).
-
Inject a known binder (if available) to ensure the immobilized protein is active.
-
-
Binding Measurement:
-
Prepare a dilution series of the fragment in running buffer (e.g., from 1 µM to 1 mM).
-
Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Include a reference flow cell (e.g., a deactivated surface) to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the Kᴅ.
-
For fragments, which often have fast on/off rates, a steady-state analysis is typically most reliable.
-
Protocol 4: Structural Characterization by X-ray Crystallography
Obtaining a co-crystal structure provides the atomic details of the fragment-protein interaction, which is invaluable for structure-based drug design.[18][19]
Objective: To determine the binding mode of the fragment in the target's active site.
Materials:
-
Apo-protein crystals of high quality (diffracting to <2.5 Å).
-
Fragment stock solution (e.g., 100-500 mM in DMSO).
-
Soaking solution (artificial mother liquor).
-
Cryoprotectant solution.
-
Cryo-loops.
Procedure:
-
Soaking Solution Preparation: Prepare a soaking solution by adding the fragment stock to the artificial mother liquor to a final concentration typically in the range of 10-50 mM. The final DMSO concentration should be tolerated by the crystals (usually <20%).
-
Crystal Soaking:
-
Carefully transfer a pre-grown apo-protein crystal into a drop of the soaking solution.
-
Incubate for a period ranging from a few minutes to several hours. The optimal time needs to be determined empirically.
-
-
Cryoprotection and Freezing:
-
Briefly transfer the soaked crystal into a cryoprotectant solution (often containing the fragment as well) to prevent ice formation.
-
Harvest the crystal using a cryo-loop and flash-cool it in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully examine the electron density maps to confirm the presence and determine the binding pose of the fragment.
-
Data Interpretation and Hit Progression
The initial fragment hits identified will likely have weak affinity (in the high µM to mM range). The goal of the next phase, hit-to-lead, is to improve this potency while maintaining or improving other key properties.[13][20][21]
Caption: Conceptual path from an initial fragment hit to a lead compound.
Key Metrics for Hit Prioritization:
-
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (number of heavy atoms). It is a critical guide in FBDD, as it helps select fragments that have the most potent binding per atom, making them efficient starting points for optimization.[4][16][22]
-
Formula: LE = -ΔG / N (where ΔG is the free energy of binding and N is the number of non-hydrogen atoms).
-
-
Group Efficiency (GE): When elaborating a fragment, GE helps to assess the contribution of the newly added chemical group to the binding affinity. This ensures that modifications are productive and maintain overall ligand efficiency.[19][23]
By leveraging the inherent properties of the pyridazine scaffold and the strategic design of the (6-Methylpyridazin-3-yl)methanamine HCl fragment, researchers are well-equipped to identify and optimize novel inhibitors for a range of therapeutic targets. The protocols and principles outlined in this guide provide a robust framework for the successful application of this valuable chemical tool in fragment-based drug discovery campaigns.
References
- BenchChem. (2025). The Enduring Potency of the Pyridazine Scaffold in Medicinal Chemistry: A Technical Guide.
-
Murray, C. W., & Verdonk, M. L. (2006). Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]
-
Angulo, J., & Nieto, P. M. (2011). Saturation Transfer Difference NMR Spectroscopy as a Technique to Investigate Protein-Carbohydrate Interactions in Solution. Springer Nature Experiments. [Link]
-
Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Harvard Medical School. [Link]
-
Forrester, A. M., et al. (2019). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. PubMed Central. [Link]
-
Schumacher, J., et al. (2022). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. PubMed Central. [Link]
- BenchChem. (2025). Application Notes and Protocols for Fragment Soaking into Protein Crystals.
-
Erickson, J. A. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Nature Experiments. [Link]
-
Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. [Link]
-
SARomics Biostructures. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]
-
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
-
Canales, A., et al. (2018). Saturation Transfer Difference Spectroscopy (STD). Glycopedia. [Link]
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
Wolber, G., et al. (2025). Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target – Exploring Options beyond the Flatland. bioRxiv. [Link]
-
Wikipedia. (2023). Aminomethyl group. [Link]
-
Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. PubMed. [Link]
-
CEITEC. (2021). Novel Developments in Saturation Transfer Difference (STD) NMR Spectroscopy to Investigate Weak Protein-Ligand Interactions. [Link]
-
Le, T. V., et al. (2021). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. PubMed. [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
ResearchGate. A) Pharmaceutical compounds bearing the (amino)methyl group. B)... | Download Scientific Diagram. [Link]
-
University of Massachusetts Chan Medical School. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. [Link]
- KISHIDA CHEMICAL CO., LTD. (2025).
-
ResearchGate. Soaking strategy. (a) The steps for 'dry' co-crystallization and in... [Link]
- ResearchGate. (2025). Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)
-
JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]
-
Jorgensen, W. L., & Tirado-Rives, J. (2012). Methyl Effects on Protein–Ligand Binding. PubMed Central. [Link]
-
Peters, J. U., et al. (2021). 1-Aminomethyl SAR in a novel series of flavagline-inspired eIF4A inhibitors: Effects of amine substitution on cell potency and in vitro PK properties. PubMed. [Link]
-
Rodriguez, A. L., et al. (2012). Heterocyclic α-helix mimetics for targeting protein-protein interactions. PubMed Central. [Link]
-
Jorgensen, W. L., & Tirado-Rives, J. (2012). Methyl effects on protein-ligand binding. PubMed. [Link]
Sources
- 1. Designing an orally available nontoxic p38 inhibitor with a fragment-based strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. biosolveit.de [biosolveit.de]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. blumberginstitute.org [blumberginstitute.org]
- 11. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. massbio.org [massbio.org]
- 14. Discovery of Tyk2 inhibitors via the virtual site-directed fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 17. Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pushing the Ligand Efficiency Metrics: Relative Group Contribution (RGC) Model as a Helpful Strategy to Promote a Fragment “Rescue” Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 22. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 23. Practical Fragments: Group efficiency [practicalfragments.blogspot.com]
Application Note & Protocol: Preparation of Free Base (6-Methylpyridazin-3-yl)methanamine from its Hydrochloride Salt
Abstract
This comprehensive guide provides a detailed protocol for the efficient preparation of the free base form of (6-Methylpyridazin-3-yl)methanamine from its hydrochloride salt. The protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and offers insights into the critical parameters for a successful conversion and purification.
Introduction: The Rationale for Free Base Conversion
In pharmaceutical and medicinal chemistry, active pharmaceutical ingredients (APIs) containing amine functionalities are frequently prepared and stored as hydrochloride salts. This practice offers several advantages, including enhanced stability, improved crystallinity, and increased aqueous solubility, which can be beneficial for formulation and administration.[1][2] However, for many synthetic transformations, characterization techniques (e.g., NMR spectroscopy of the free amine), or specific biological assays, the free base form of the amine is required.
The conversion of an amine hydrochloride salt to its free base is a fundamental acid-base reaction. The hydrochloride salt is the protonated form of the amine, where the lone pair of electrons on the nitrogen atom has accepted a proton from hydrochloric acid. To regenerate the neutral, free base, a base stronger than the amine itself is introduced to deprotonate the ammonium cation. The general transformation is depicted in Figure 1 .
The choice of the base is critical and is governed by the pKa of the amine. A suitable base should be strong enough to deprotonate the amine hydrochloride salt effectively but not so strong as to cause unwanted side reactions. Common bases for this purpose include sodium bicarbonate, sodium carbonate, and sodium hydroxide.[3][4]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| (6-Methylpyridazin-3-yl)methanamine hydrochloride | ≥95% | Commercially Available | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent | --- | Prepared by adding NaHCO₃ to deionized water until saturation is reached. |
| Dichloromethane (DCM) | ACS Grade | --- | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | --- | For drying the organic phase. |
| Deionized Water | --- | --- | --- |
Equipment
-
Magnetic stirrer and stir bar
-
Separatory funnel (appropriate volume)
-
Erlenmeyer flasks
-
Round-bottom flask
-
pH paper or pH meter
-
Standard laboratory glassware
Experimental Protocol
This protocol outlines the conversion of (6-Methylpyridazin-3-yl)methanamine hydrochloride to its free base using a saturated sodium bicarbonate solution, followed by liquid-liquid extraction with dichloromethane.
Workflow Diagram
Sources
- 1. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 6. achievechem.com [achievechem.com]
- 7. How does a Rotary Evaporator Remove Solvent? [rotovap.cn]
- 8. torontech.com [torontech.com]
- 9. rocker.com.tw [rocker.com.tw]
Advanced Application Note: Heterocyclic Scaffold Synthesis via Pyridazine Amine Intermediates
Introduction & Strategic Rationale
Pyridazine amines, particularly 3-aminopyridazine and 4-aminopyridazine, have emerged as privileged building blocks in modern drug discovery[1]. The pyridazine ring offers unique physicochemical advantages: a high dipole moment that enhances π-π stacking interactions, dual hydrogen-bonding capacity, weak basicity, and a low propensity for hERG potassium channel inhibition[1]. These characteristics are foundational to several FDA-approved therapeutics, including the TYK2 inhibitor deucravacitinib and the GnRH receptor antagonist relugolix, which both utilize a 3-aminopyridazine core[1].
Mechanistic Insights: Overcoming π-Deficiency
From a synthetic perspective, the pyridazine nucleus is a highly π-deficient aromatic heterocycle. The two adjacent endocyclic nitrogen atoms activate the α- and γ-positions for nucleophilic attack, but consequently, severely deactivate all ring carbon atoms toward standard electrophilic aromatic substitution. To synthesize complex functionalized scaffolds, chemists must bypass direct electrophilic substitution. The two most reliable strategies are (A) transition-metal-catalyzed cross-coupling (e.g., decarboxylative coupling) and (B) exploiting the binucleophilic nature of the exocyclic amine.
Figure 1: Logical decision tree for functionalizing π-deficient pyridazine scaffolds.
Quantitative Data: Catalyst Optimization
The synthesis of fused imidazo[1,2-b]pyridazines via aerobic oxidative coupling requires precise catalyst tuning to manage the radical pathway. The following table summarizes the optimization of reaction conditions for the coupling of 3-aminopyridazine with α,β-unsaturated ketones[2].
| Catalyst System | Solvent | Temp (°C) | Atmosphere | Yield (%) | Mechanistic Observation & Causality |
| CuI (10 mol%) | DMF | 100 | Air | 85 | Optimal; Cu(I)/Cu(III) cycle facilitates radical pathway. |
| Nano-CuO/CuAl₂O₄ | H₂O | 80 | Air | 92 | Excellent yield; requires D-glucose additive for reduction. |
| Pd(PPh₃)₄ / Cu₂O | DMA | 160 | N₂ | 42 | High temp required; competing side reactions lower yield. |
| Triflic Acid | Toluene | 110 | Air | 35 | Poor conversion; lacks redox capability for oxidative step. |
Experimental Methodologies & Self-Validating Protocols
Protocol A: Synthesis of Imidazo[1,2-b]pyridazines via Aerobic Oxidative Coupling
Causality & Design: This protocol leverages the binucleophilic nature of 3-aminopyridazine. The exocyclic primary amine first condenses with an electrophile (e.g., cinnamaldehyde) to form an immonium intermediate. Copper(I) iodide catalyzes the subsequent intramolecular C-N bond formation via a radical pathway, driven by aerobic oxidation[2].
Figure 2: Mechanistic workflow for the synthesis of fused imidazo-pyridazine scaffolds.
Step-by-Step Procedure:
-
Reagent Assembly: In a 25 mL oven-dried Schlenk tube, add 3-aminopyridazine (1.0 mmol, 95 mg) and cinnamaldehyde (1.2 mmol).
-
Catalyst Addition: Add CuI (10 mol%, 19 mg). Causality Note: CuI is specifically chosen over Cu(II) salts because it readily initiates the single-electron transfer required to generate the radical intermediate[2].
-
Solvent & Atmosphere: Dissolve the mixture in anhydrous DMF (5.0 mL). Do not purge with inert gas ; ambient air is strictly required as the terminal oxidant for the Cu(I)/Cu(III) catalytic cycle.
-
Reaction Execution: Seal the tube and heat to 100 °C in an oil bath with vigorous stirring for 12 hours.
-
Self-Validation (In-Process): Monitor the reaction via TLC (EtOAc/Hexane 1:1). The reaction is progressing successfully when the highly polar 3-aminopyridazine spot (low Rf) disappears, replaced by a highly fluorescent blue/green spot under 254 nm UV light.
-
Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to complex the copper salts. Visual Check: The aqueous layer will turn deep blue, confirming the sequestration of copper ions. Extract with EtOAc (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
-
Self-Validation (Analytical): Confirm the final scaffold via ¹H-NMR. The disappearance of the broad exocyclic -NH₂ singlet (typically at δ 6.2-6.5 ppm) and the appearance of a new aromatic singlet (imidazole C-H) at δ 7.8-8.2 ppm validates successful cyclization.
Protocol B: Decarboxylative Cross-Coupling of Pyridazine-3-carboxylic Acids
Causality & Design: Direct C-H arylation of pyridazines is thermodynamically challenging due to their π-deficiency. Using pyridazine-3-carboxylic acid as a starting material allows for a decarboxylative cross-coupling strategy. The extrusion of CO₂ at high temperatures generates a highly reactive organopalladium intermediate in situ, which readily undergoes transmetalation and reductive elimination with aryl bromides[3].
Step-by-Step Procedure:
-
Reagent Assembly: In a glovebox or under a strict nitrogen atmosphere, charge a heavy-walled pressure vial with pyridazine-3-carboxylic acid (1.0 mmol), aryl bromide (1.2 mmol), Pd(PPh₃)₄ (5 mol%), Cu₂O (10 mol%), and Li₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (4.0 mL). Causality Note: DMA is selected for its high boiling point and exceptional dielectric properties, which stabilize the polar transition state during the critical decarboxylation step[3].
-
Reaction Execution: Seal the vial securely, remove it from the glovebox, and heat at 160 °C for 24 hours behind a blast shield.
-
Self-Validation (In-Process): Upon cooling and carefully opening the vial, a slight pressure release (hissing sound) should be observed. This indicates the successful stoichiometric release of CO₂ gas, a key mechanistic milestone of the decarboxylation.
-
Workup & Purification: Dilute the mixture with water (20 mL) and extract with dichloromethane (3 × 20 mL). Concentrate the organic phase and purify via column chromatography to yield the 3-arylpyridazine scaffold.
Advanced Application: On-DNA Amide Couplings
For drug discovery professionals utilizing DNA-encoded libraries (DELs), pyridazine amines can be conjugated to DNA tags. Recent protocols demonstrate that micelle-forming surfactants (e.g., TPGS-750-M) promote highly efficient on-DNA amide couplings. For instance, methyl-6-aminopyridazine-3-carboxylate achieves 100% conversion when coupled with DNA-conjugated acids under micellar conditions, overcoming the poor reactivity typically associated with electron-deficient heteroarylamines[4].
References
- Source: National Institutes of Health (PMC)
- Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines Source: ResearchGate URL
- Source: National Institutes of Health (PMC)
- Title: Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: Semantic Scholar URL
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Standard procedure for Buchwald-Hartwig amination with pyridazine amines
Standard Procedure for Buchwald-Hartwig Amination with Pyridazine Amines[1][2]
Part 1: Executive Summary
The incorporation of pyridazine motifs into drug scaffolds is a high-value strategy in medicinal chemistry due to the ring's ability to engage in hydrogen bonding and its metabolic stability profile. However, the Buchwald-Hartwig amination of pyridazines presents a unique set of challenges compared to standard carbocyclic arenes.
The Core Challenge: Pyridazines are electron-deficient diazines. The adjacent nitrogen atoms (N1-N2) create a "chelation trap," capable of bidentate coordination to palladium, effectively poisoning the catalyst. Furthermore, the electron-deficient nature of the ring facilitates oxidative addition but can render the resulting Pd(II) complex prone to reductive elimination failure or hydrodehalogenation if the catalytic cycle is not rigorously controlled.
This guide details a field-proven protocol designed to bypass these mechanistic pitfalls, utilizing sterically demanding ligands and precatalyst architectures to ensure high turnover numbers (TON).
Part 2: Mechanistic Insight & The "Pyridazine Trap"
To optimize this reaction, one must understand the failure modes. In a standard Buchwald-Hartwig cycle, the pyridazine nitrogen lone pairs compete with the phosphine ligand for the palladium center.
The Poisoning Mechanism: If the ligand is not sufficiently bulky, the Pd(0) or Pd(II) species can coordinate to the pyridazine nitrogens (N-N), forming a stable, catalytically inactive species (off-cycle). This is particularly prevalent when using older generation ligands like PPh3 or BINAP.
Diagram 1: Catalytic Cycle & Pyridazine Deactivation Pathways
Caption: The catalytic cycle highlighting the "Off-Cycle Trap" where pyridazine nitrogens sequester the palladium catalyst, preventing turnover.
Part 3: Strategic Optimization Matrix
Success depends on the correct pairing of Ligand, Base, and Pd Source.
Table 1: Ligand Selection Guide for Pyridazines
| Substrate Class | Recommended Ligand | Why? |
| Primary Amines | BrettPhos | High steric bulk prevents N-coordination; promotes reductive elimination of primary amines. |
| Secondary Amines | RuPhos | Optimized for secondary amines; prevents |
| Pyridazine as Nucleophile | tBuBrettPhos | Extremely bulky; facilitates coupling of weak nucleophiles (like aminopyridazines) to aryl halides. |
| General Heterocycles | Xantphos | Bidentate bite angle (111°) enforces reductive elimination; robust against chelation poisoning. |
Table 2: Base Compatibility
| Base | pKa (DMSO) | Use Case | Warning |
| NaOtBu | ~29 | Standard; fastest rates. | Incompatible with esters, nitro groups, and electrophilic pyridazines (can cause S_NAr side reactions). |
| Cs₂CO₃ | ~26 | Preferred for Pyridazines. | Milder; excellent functional group tolerance; reduces risk of base-mediated decomposition. |
| LiHMDS | ~30 | Protic substrates.[3] | Soluble base; good for substrates with acidic protons (e.g., amides). |
Part 4: Experimental Protocols
Protocol A: Amination of Halopyridazines (Synthesis of Aminopyridazines)
Scenario: Coupling 3-chloro-6-phenylpyridazine with Morpholine.
Reagents:
-
Electrophile: 3-Chloro-6-phenylpyridazine (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)[2]
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: Xantphos (4 mol%) or RuPhos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Flame-dry a resealable Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Loading Solids:
-
Add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).
-
Note: Alternatively, use a precatalyst like Xantphos Pd G4 (2 mol%) for higher reproducibility.
-
Add Cs₂CO₃ (2.0 equiv). Ensure the base is finely ground and anhydrous.
-
Add the Halopyridazine (1.0 equiv) if solid.
-
-
Solvent & Amine Addition:
-
Seal the vessel and purge with Argon for 5 minutes.
-
Add anhydrous 1,4-Dioxane via syringe.
-
Add the Amine (1.2 equiv) via syringe.
-
-
Reaction:
-
Place the vessel in a pre-heated oil block at 100°C .
-
Stir vigorously (800-1000 rpm). Efficient mixing is critical for heterogeneous bases like Cs₂CO₃.
-
Monitor via LC-MS at 2 hours. If conversion is <50%, increase temp to 110°C or add 1 mol% more catalyst.
-
-
Workup:
Protocol B: Pyridazine as Nucleophile (Coupling Aminopyridazines)
Scenario: Coupling 3-aminopyridazine with Bromobenzene. Note: Aminopyridazines are poor nucleophiles. The use of tBuBrettPhos is critical here.
Reagents:
-
Nucleophile: 3-Aminopyridazine (1.0 equiv)
-
Electrophile: Bromobenzene (1.2 equiv)
-
Precatalyst: tBuBrettPhos Pd G3 (2-5 mol%)
-
Base: K₃PO₄ (2.5 equiv) or NaOtBu (1.4 equiv)
-
Solvent: t-Amyl Alcohol or Dioxane
Procedure:
-
Catalyst Loading: Charge the vial with tBuBrettPhos Pd G3 (pre-formed precatalyst is highly recommended over in-situ mixing for this difficult transformation).
-
Solids: Add 3-Aminopyridazine and Base (K₃PO₄).
-
Liquids: Add solvent and Aryl Bromide.
-
Heating: Heat to 80-100°C .
-
Observation: This reaction may require longer times (4-16 hours). If the pyridazine amine is extremely electron-deficient, conversion may stall; adding 5-10% water (if using K₃PO₄) can sometimes solubilize the base and accelerate the reaction (catalytic interfacial activation).
Part 5: Troubleshooting & Optimization Workflow
If the standard protocols fail, follow this logic tree:
Diagram 2: Optimization Logic Flow
Caption: Decision tree for diagnosing reaction failure based on LC-MS data.
Specific Troubleshooting Tips:
-
Hydrodehalogenation (Ar-Cl
Ar-H): This indicates that the catalytic cycle is stalling after oxidative addition. The amine is not binding/deprotonating fast enough.-
Fix: Increase amine equivalents (1.5 eq), switch to a more active ligand (RuPhos), or use a stronger base (NaOtBu) if the substrate allows.
-
-
No Reaction (Recovery of SM): The catalyst is likely deactivated (poisoned) by the pyridazine before it can react.
-
Fix: Switch to a Palladacycle Precatalyst (e.g., BrettPhos Pd G4). These release the active LPd(0) species only inside the reaction mixture, preventing early death.
-
Part 6: References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships."[1][5] Journal of the American Chemical Society. Link
-
BenchChem Application Notes. "Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine." Link
-
Li, J. J., et al. (2007). "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines."[6] Journal of Organic Chemistry. Link
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for Efficient Peptide Coupling of (6-Methylpyridazin-3-yl)methanamine
Abstract
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective coupling of (6-Methylpyridazin-3-yl)methanamine to carboxylic acids. The unique electronic properties of the pyridazine heterocycle present distinct challenges compared to standard aliphatic or aromatic amines. This note details the substrate's characteristics, offers a comparative analysis of suitable peptide coupling reagents, and presents step-by-step protocols for both high-efficiency and cost-effective methods. Mechanistic insights, workflow diagrams, and a troubleshooting guide are included to ensure reliable and reproducible amide bond formation.
Introduction to the Challenge
Amide bond formation is a fundamental transformation in chemical synthesis, central to the creation of peptides, pharmaceuticals, and advanced materials.[1][2] The choice of coupling reagent is critical and must be tailored to the specific substrates involved.[3] (6-Methylpyridazin-3-yl)methanamine is a primary amine featuring a nitrogen-rich pyridazine ring. This heterocyclic system introduces specific challenges:
-
Altered Basicity: The pyridazine ring nitrogens can influence the pKa of the primary amine and may act as competitive basic sites, potentially interfering with the reaction. The pKa of unsubstituted pyridazine is approximately 2.3.[4][5]
-
Nucleophilicity: The electron-deficient nature of the pyridazine ring can reduce the nucleophilicity of the primary amine, making it less reactive towards activated carboxylic acids.[6][7]
-
Steric Hindrance: While the methyl group is distal, the overall steric profile of the heterocyclic amine may slow reaction kinetics with bulky carboxylic acids.[8]
These factors necessitate a careful selection of coupling reagents and optimized protocols to achieve high yields and purity while avoiding side reactions.
Comparative Analysis of Recommended Coupling Reagents
The success of coupling (6-Methylpyridazin-3-yl)methanamine hinges on the generation of a highly reactive activated ester from the carboxylic acid partner. Aminium/uronium and phosphonium salt-based reagents are particularly effective for such challenging couplings.[1][9] Below is a comparison of recommended reagents.
| Reagent Category | Reagent (Acronym) | Mechanism & Key Features | Advantages | Disadvantages |
| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Forms a highly reactive OAt-active ester. The presence of the HOAt moiety accelerates coupling and suppresses racemization through anchimeric assistance.[9][10][11][12] | High efficiency, rapid kinetics, low racemization.[10][13][14] Excellent for sterically hindered or electron-deficient amines.[8] | Higher cost. Can cause guanidinylation of the amine if used in large excess or with slow couplings.[9][10] |
| Aminium/Uronium Salts | HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | Forms an OBt-active ester. A classic and widely used reagent.[1][9] | Good efficiency for standard couplings, well-established, lower cost than HATU. | Less reactive than HATU.[9] The HOBt leaving group is less effective at preventing racemization than HOAt.[9][12] |
| Carbodiimides | EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) with OxymaPure® | EDC activates the carboxylic acid to form an unstable O-acylisourea, which is trapped by Oxyma to form a reactive Oxyma ester.[15][16][17] | Cost-effective. Water-soluble urea byproduct is easily removed.[2][18][19] Oxyma is a safer and often more efficient additive than HOBt.[15][16][17][20] | Generally slower than aminium salts. Requires an additive (Oxyma or HOBt) to prevent racemization and N-acylurea formation.[2][16][17] |
Mechanistic Insights
Understanding the reaction pathways is crucial for optimization and troubleshooting. The two recommended protocols rely on distinct activation mechanisms.
HATU-Mediated Coupling
The HATU reagent operates through a rapid, multi-step activation cascade, typically in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[10][11]
-
Deprotonation: DIPEA deprotonates the carboxylic acid to form a carboxylate anion.
-
Initial Activation: The carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.
-
Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium intermediate, generating the key OAt-active ester. This species is highly electrophilic.
-
Nucleophilic Attack: The (6-Methylpyridazin-3-yl)methanamine attacks the carbonyl carbon of the OAt-ester to form the desired amide bond.
Caption: Mechanism of EDC/Oxyma-mediated amide coupling.
Experimental Protocols
The following protocols are designed for a standard 0.5 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: High-Efficiency Coupling with HATU
This method is recommended for difficult or sterically hindered substrates where maximum yield and minimal side reactions are paramount.
Materials:
-
Carboxylic Acid (0.50 mmol, 1.0 equiv)
-
(6-Methylpyridazin-3-yl)methanamine (0.55 mmol, 1.1 equiv)
-
HATU (0.55 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.50 mmol, 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry flask under an inert atmosphere, add the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF (5 mL) and stir until all solids are dissolved.
-
Add DIPEA (3.0 equiv) to the solution and stir for 1 minute.
-
Add (6-Methylpyridazin-3-yl)methanamine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic layer sequentially with 5% aqueous citric acid (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cost-Effective Coupling with EDC/Oxyma
This method provides a robust and economical alternative for less demanding substrates.
Materials:
-
Carboxylic Acid (0.50 mmol, 1.0 equiv)
-
(6-Methylpyridazin-3-yl)methanamine (0.55 mmol, 1.1 equiv)
-
EDC·HCl (0.60 mmol, 1.2 equiv)
-
OxymaPure® (0.60 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF (5 mL)
Procedure:
-
To a dry flask under an inert atmosphere, add the Carboxylic Acid (1.0 equiv), (6-Methylpyridazin-3-yl)methanamine (1.1 equiv), and OxymaPure® (1.2 equiv).
-
Add anhydrous DCM or DMF (5 mL) and stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) in one portion.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute with DCM (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Workflow and Troubleshooting
A systematic approach is key to successful synthesis. The diagram below outlines the general workflow from planning to final product.
Caption: General experimental workflow for peptide coupling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently reactive conditions for the substrate.3. Poor quality of starting materials or solvents. | 1. Use fresh, high-purity coupling reagents.2. If using EDC/Oxyma, switch to HATU for higher reactivity. [9]Increase reaction time or temperature moderately.3. Ensure all solvents are anhydrous and starting materials are pure. |
| Multiple Byproducts | 1. Racemization of the carboxylic acid.2. Guanidinylation of the amine (with HATU).3. Formation of N-acylurea (with EDC). | 1. Ensure an additive like Oxyma or HOAt is used. Run carbodiimide reactions at 0 °C.<[2]br>2. Avoid large excesses of HATU. Add the amine promptly after the pre-activation step.3. Ensure at least 1 equivalent of Oxyma or HOBt is present relative to EDC. [17] |
| Unreacted Starting Material | 1. Steric hindrance slowing the reaction.<[8]br>2. Low nucleophilicity of the amine.3. Incomplete activation of the acid. | 1. Switch to a more potent reagent like HATU. Consider a "double coupling" where fresh reagents are added after the initial reaction time.<[21][22]br>2. Use HATU, which generates a more electrophilic active ester.<[9]br>3. Increase equivalents of coupling reagent and base slightly (e.g., to 1.2 and 3.5 equiv, respectively). |
Conclusion
The successful acylation of (6-Methylpyridazin-3-yl)methanamine is readily achievable with the appropriate selection of modern peptide coupling reagents and adherence to optimized protocols. For challenging substrates or when reaction efficiency is the highest priority, HATU is the reagent of choice due to its rapid kinetics and high activation potential. For routine synthesis where cost is a consideration, the EDC/Oxyma system provides a safe, reliable, and effective alternative. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently synthesize novel amide derivatives incorporating this valuable heterocyclic building block.
References
-
ModernPeptides. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved March 7, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved March 7, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Retrieved March 7, 2026, from [Link]
-
CEM Corporation. (n.d.). OxymaPure. Retrieved March 7, 2026, from [Link]
-
ModernPeptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved March 7, 2026, from [Link]
-
ModernPeptides. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved March 7, 2026, from [Link]
-
ModernPeptides. (n.d.). Coupling & Side Reactions - Peptide Chemistry Resources. Retrieved March 7, 2026, from [Link]
-
Lindhardt, A. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]
-
Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. Retrieved March 7, 2026, from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved March 7, 2026, from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved March 7, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved March 7, 2026, from [Link]
-
Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2. Retrieved March 7, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved March 7, 2026, from [Link]
-
Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved March 7, 2026, from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2018, November 11). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved March 7, 2026, from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved March 7, 2026, from [Link]
-
University of Tartu. (n.d.). pKa values bases. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),.... Retrieved March 7, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved March 7, 2026, from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. peptidechemistry.org [peptidechemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. peptide.com [peptide.com]
- 20. OxymaPure [cem.com]
- 21. benchchem.com [benchchem.com]
- 22. biotage.com [biotage.com]
Troubleshooting & Optimization
Preventing hygroscopicity issues with pyridazine hydrochloride salts
Technical Support Center: Pyridazine Hydrochloride Salts
A Senior Application Scientist's Guide to Preventing and Troubleshooting Hygroscopicity Issues
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hygroscopic nature of pyridazine hydrochloride (HCl) salts. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work. Hygroscopicity—the tendency of a solid to absorb moisture from the atmosphere—can significantly impact the stability, handling, and performance of active pharmaceutical ingredients (APIs).[1][2][3] Pyridazine HCl salts, due to their chemical structure, are particularly susceptible to these issues.
This resource is structured as a series of questions you might be asking in the lab, leading you from understanding the core problem to diagnosing its severity and implementing robust mitigation strategies.
Part 1: Understanding the Problem - Core Concepts & FAQs
Q1: Why is my pyridazine hydrochloride salt absorbing water and becoming sticky/clumpy?
A1: The hygroscopicity of your pyridazine HCl salt is rooted in its molecular structure. Here's the causal chain:
-
The Role of Pyridazine Nitrogens: The pyridazine ring contains two adjacent nitrogen atoms. These nitrogens have lone pairs of electrons that are basic and readily accept protons (H+).
-
Formation of the Hydrochloride Salt: To improve properties like solubility, the basic pyridazine is often reacted with hydrochloric acid.[4][5] This protonates one or both of the nitrogen atoms, creating a positively charged pyridazinium cation and a chloride anion (Cl-).
-
Interaction with Atmospheric Moisture: The resulting salt has a high affinity for water for two primary reasons:
-
Hydrogen Bonding: The protonated nitrogen(s) and the chloride ion are excellent sites for forming strong hydrogen bonds with water molecules present in the air.
-
High Lattice Energy: As an ionic compound, the salt has a high crystal lattice energy. Water, being a highly polar solvent, can effectively solvate the ions, and if the energy released upon hydration is sufficient to overcome the lattice energy, the crystal structure will break down.
-
This moisture uptake can lead to physical changes ranging from clumping to complete deliquescence, where the solid dissolves in the absorbed water.[6]
Q2: What is the difference between hygroscopicity, deliquescence, and efflorescence?
A2: These terms describe different aspects of a material's interaction with atmospheric moisture:
-
Hygroscopicity: This is the general ability of a substance to attract and hold water molecules from the surrounding environment.[2][3]
-
Deliquescence: This is an extreme form of hygroscopicity. It occurs when a solid absorbs so much moisture from the air that it dissolves and forms a liquid solution. This happens when the ambient relative humidity (RH) is greater than the vapor pressure of a saturated solution of the substance.[6]
-
Efflorescence: This is the opposite process, where a hydrated crystalline solid loses its water of crystallization to the atmosphere, often resulting in a powdery residue. This occurs when the partial pressure of water vapor in the air is lower than the hydrate's equilibrium water vapor pressure.[6]
For pyridazine HCl salts, the primary concern is typically deliquescence at elevated humidity.
Part 2: Troubleshooting and Characterization
When you first observe signs of moisture uptake, a systematic characterization is crucial to quantify the problem and inform your mitigation strategy.
Q3: How can I accurately measure the hygroscopicity of my compound?
A3: The gold-standard technique is Dynamic Vapor Sorption (DVS) . This gravimetric method measures the change in mass of a sample as it is exposed to a controlled, stepwise change in relative humidity at a constant temperature.[7][8] The output, a sorption-desorption isotherm, provides a wealth of information.
The data from DVS can be used to classify your material according to established standards, such as the European Pharmacopoeia (Ph. Eur.).[9][10] This provides a standardized way to describe the severity of the issue.
| Hygroscopicity Class | % Weight Gain (at 25°C and 80% RH) | Description |
| Non-hygroscopic | ≤ 0.12% | Essentially no water uptake. |
| Slightly hygroscopic | > 0.2% and < 2% | Minor water uptake, unlikely to cause major handling issues. |
| Moderately hygroscopic | ≥ 2% and < 15% | Significant water uptake; likely to cause caking and flow problems.[10] |
| Very hygroscopic | ≥ 15% | Severe water uptake, likely leading to deliquescence.[10] |
Table based on European Pharmacopoeia standards.[9][10][11]
-
Sample Preparation: Place approximately 10-20 mg of the pyridazine HCl salt onto the DVS sample pan.
-
Drying/Pre-treatment: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a set temperature (e.g., 25°C) until the mass stabilizes (e.g., dm/dt < 0.002% per minute).[7] This establishes the initial dry mass.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.[8]
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to observe the desorption profile.
-
Analysis: Plot the percentage change in mass versus RH. The resulting isotherm reveals the material's hygroscopicity classification, the critical RH at which significant water uptake occurs, and whether hydrates are formed (indicated by sharp steps in the isotherm).[8][12]
Q4: My DVS isotherm looks complex. How do I know if the water is just on the surface or if it's changing my material's crystal structure?
A4: This is a critical question. Water uptake can be simple surface adsorption or it can induce a phase change, such as converting an anhydrous crystal to a hydrate. To distinguish between these, you need to combine DVS with other analytical techniques, primarily X-Ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA) .
-
X-Ray Powder Diffraction (XRPD): XRPD is a powerful, non-destructive technique for identifying crystalline phases.[13][14] By taking an XRPD pattern of your sample before and after exposure to humidity (e.g., after a DVS run), you can see if the crystal structure has changed. The appearance of new peaks or a shift in existing peaks is a clear indication of a phase transition, such as the formation of a hydrate.[15][16]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[17][18][19] When analyzing a sample that has been exposed to moisture, TGA can quantify the amount of water present.[20] It can often distinguish between loosely bound surface water (which is lost at lower temperatures, typically <100°C) and water of crystallization within a hydrate (which is lost at higher, more specific temperatures).[17][19]
This workflow illustrates the logical process for characterizing a potential hygroscopicity issue.
Caption: A decision tree for diagnosing hygroscopicity issues.
Part 3: Mitigation Strategies
Once you have characterized the hygroscopicity of your pyridazine HCl salt, you can select an appropriate strategy to mitigate the issue. The goal is to create a solid form that is physically and chemically stable under typical storage and handling conditions.[21]
Q5: The HCl salt is too hygroscopic. What are my options?
A5: You have several powerful strategies at your disposal, primarily centered around solid-form engineering. The main approaches are Salt Screening , Polymorph Screening , and Co-crystallization .
Causality: The hygroscopicity of an API salt is highly dependent on the counter-ion.[22][23] While the hydrochloride salt might be problematic, another salt form of the same pyridazine API could be significantly more stable.[5] The goal of a salt screen is to systematically create and evaluate different salts to find one with optimal properties (e.g., low hygroscopicity, good solubility, high crystallinity).[4][23]
-
How it Works: You react your basic pyridazine API with a library of pharmaceutically acceptable acids (e.g., mesylate, tosylate, sulfate, phosphate, citrate, tartrate) under various crystallization conditions.[24]
-
When to Use: This is often the first and most effective strategy when the initial HCl salt proves unsuitable.
-
Key Consideration: A successful salt screen requires a balance. A new salt might solve the hygroscopicity issue but could negatively impact solubility or bioavailability.[25][26] Therefore, each new salt must be thoroughly characterized.
Causality: Polymorphs are different crystalline arrangements of the same molecule.[27] These different packing arrangements can lead to significant variations in physicochemical properties, including hygroscopicity.[28][29] It is possible that a more stable, less hygroscopic polymorph of your pyridazine HCl salt exists.
-
How it Works: A polymorph screen involves recrystallizing the pyridazine HCl salt from a wide variety of solvents and under different conditions (e.g., fast/slow cooling, evaporation, slurry) to encourage the formation of different crystal forms.[27][30]
-
When to Use: This is a good option if you want to or must stick with the HCl salt form but need to improve its physical stability. It is often performed on the most promising salt form identified during a salt screen.[5]
-
Key Consideration: It is crucial to identify the thermodynamically most stable polymorph, as metastable forms can convert over time, especially in the presence of moisture.[21][29]
Causality: A co-crystal is a multi-component crystal where the API and a benign "co-former" molecule are held together in the same crystal lattice by non-ionic interactions, such as hydrogen bonding.[31] By carefully selecting a co-former, you can essentially "design" a new crystal structure where the sites on the pyridazine HCl that readily bind to water are now occupied by the co-former, effectively shielding the API from moisture.[25][32][33]
-
How it Works: You systematically screen various pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) with your pyridazine HCl salt using techniques like liquid-assisted grinding or solution crystallization.[34]
-
When to Use: This is an excellent strategy when salt screening is unsuccessful or when you need to modify properties without changing the ionic nature of the API. It has proven very effective at reducing hygroscopicity while maintaining or even improving other properties.[25][32][33]
| Strategy | Mechanism | Pros | Cons |
| Salt Screening | Change the counter-ion to alter crystal lattice and hydration properties.[23] | Often highly effective; can significantly improve multiple properties (solubility, stability).[4][5] | May alter solubility/bioavailability unpredictably; requires the API to be ionizable. |
| Polymorph Screening | Find a different crystal packing arrangement of the same salt.[27] | Retains the same chemical entity; can yield a more thermodynamically stable form.[28] | May not always yield a less hygroscopic form; risk of converting between forms.[21] |
| Co-crystallization | Incorporate a neutral co-former to block water binding sites via hydrogen bonds.[25][32] | Highly tunable; can reduce hygroscopicity without affecting solubility as drastically as changing the salt.[25][33] | Requires extensive screening for a suitable co-former; regulatory path can be more complex. |
This diagram helps guide the decision-making process for choosing the right mitigation strategy.
Caption: A workflow for selecting a solid-form mitigation strategy.
Part 4: Advanced FAQs
Q6: All my solid-form engineering strategies failed. What can I do during formulation?
A6: If you cannot engineer a less hygroscopic form of the API itself, the next step is to protect it within the final dosage form.[1] This involves creating a physical barrier between the sensitive API and the environment.[35]
-
Film Coating: Applying a polymer film coat to a tablet can act as an effective moisture barrier.[1][35] Combinations of water-soluble (e.g., HPMC) and water-insoluble (e.g., ethylcellulose) polymers can be optimized to reduce water permeability while ensuring proper drug release.[1]
-
Encapsulation: Enclosing the API in a capsule can provide protection. Modern HPMC capsules have a lower moisture content than traditional gelatin capsules and can be a good choice for moisture-sensitive drugs.[36]
-
Co-processing with Excipients: Formulating the API with hydrophobic excipients like magnesium stearate can help repel moisture. Alternatively, using desiccating excipients can absorb ambient moisture before it reaches the API.[35]
-
Packaging: Ultimately, packaging is the final line of defense. Using high-barrier packaging materials (e.g., foil-foil blisters) and including desiccants within the package is critical for highly hygroscopic products.[1]
Q7: We are scaling up production and suddenly seeing hygroscopicity issues that weren't apparent in R&D. Why?
A7: This is a common and challenging scale-up issue. The discrepancy often arises from changes in processing conditions that affect the final solid-state properties of the API.
-
Different Crystallization/Drying: The crystallization and drying conditions used in large-scale manufacturing can be different from the lab, potentially producing a different (and more hygroscopic) polymorph or an amorphous form. Even small amounts of amorphous content can dramatically increase water sorption.
-
Particle Size Reduction: Processes like milling or micronization, which are common in manufacturing to improve dissolution and blend uniformity, increase the surface area of the particles. This larger surface area provides more sites for water to adsorb.
-
Environmental Control: Manufacturing facilities may have different ambient humidity levels than a controlled R&D lab. Any exposure of the API to higher humidity during processing can initiate water uptake that becomes a long-term problem.
The solution is to re-characterize the plant-produced material using the same DVS, XRPD, and TGA methods to identify any changes and to implement strict environmental controls during manufacturing and packaging.[37]
References
-
Allada, V. S., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). TGA Analysis for Moisture Content. Available at: [Link]
-
Pharma Growth Hub. (2024). Classification of Hygroscopicity. Available at: [Link]
-
Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available at: [Link]
-
Mettler Toledo. (n.d.). Moisture and Water Content Analysis in Food. Available at: [Link]
-
Lim, S.Y., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]
-
Terrachem. (n.d.). Thermogravimetric Analysis (TGA) reveals water balance. Available at: [Link]
-
Technobis. (2023). How to salt screen using the Crystal 16. Available at: [Link]
-
Improved Pharma. (2021). Salt Screening. Available at: [Link]
-
XRF Scientific. (2024). Direct Moisture Determination of Food and Feed Using a TGA Analyzer. Available at: [Link]
-
Triclinic Labs. (n.d.). SOLID FORM SCREENING AND SELECTION. Available at: [Link]
-
International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. Available at: [Link]
-
Charles River Laboratories. (n.d.). Salt Screening. Available at: [Link]
-
Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]
-
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Available at: [Link]
-
Ribeiro, A.C.F., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available at: [Link]
-
Singh, K., & Kumar, B. (2022). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. ResearchGate. Available at: [Link]
-
Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Available at: [Link]
-
Artioli, G., & Odler, I. (2012). In-situ XRPD of hydrating cement with lab instrument: reflection vs. transmission measurements. ResearchGate. Available at: [Link]
-
Al-Azzam, W. (2009). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Available at: [Link]
-
ResearchGate. (n.d.). Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. Available at: [Link]
-
Basavoju, S., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. ResearchGate. Available at: [Link]
-
American Pharmaceutical Review. (2005). Increasing Application of X-Ray Powder Diffraction in the Pharmaceutical Industry. Available at: [Link]
-
ACS Publications. (2024). Characterization, Solubility, and Hygroscopicity of BMS-817399. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2016). Review on X-Ray Powder Diffraction Technique. Available at: [Link]
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Available at: [Link]
-
PMC. (n.d.). Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. Available at: [Link]
-
Crystal Pharmatech. (2026). Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical. Available at: [Link]
-
Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available at: [Link]
-
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]
-
ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available at: [Link]
-
Mettler Toledo. (n.d.). Dynamic Vapor Sorption (DVS). Available at: [Link]
-
AQUALAB by Addium. (n.d.). Dynamic Vapor Sorption. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]
-
ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Available at: [Link]
-
ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. Available at: [Link]
-
Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]
-
ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. Available at: [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. jocpr.com [jocpr.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. criver.com [criver.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mt.com [mt.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 12. ardena.com [ardena.com]
- 13. rjpdft.com [rjpdft.com]
- 14. particle.dk [particle.dk]
- 15. researchgate.net [researchgate.net]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. mt.com [mt.com]
- 19. terrachem.de [terrachem.de]
- 20. Direct Moisture Determination of Food and Feed Using a TGA Analyzer - XRF [xrfscientific.com]
- 21. tricliniclabs.com [tricliniclabs.com]
- 22. crystalpharmatech.com [crystalpharmatech.com]
- 23. improvedpharma.com [improvedpharma.com]
- 24. pharmoutsourcing.com [pharmoutsourcing.com]
- 25. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. One moment, please... [international-pharma.com]
- 28. criver.com [criver.com]
- 29. seqens-fr.b-cdn.net [seqens-fr.b-cdn.net]
- 30. Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical [crystalpharmatech.com]
- 31. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 32. researchgate.net [researchgate.net]
- 33. pharmaexcipients.com [pharmaexcipients.com]
- 34. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 35. pdf.smolecule.com [pdf.smolecule.com]
- 36. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 37. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting low yields in amide coupling with pyridazine amines
Ticket ID: #PYR-CPL-001 Subject: Troubleshooting Low Yields in Amide Coupling with Pyridazine Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
Coupling carboxylic acids with pyridazine amines (and similarly electron-deficient heteroaromatic amines) is a notorious bottleneck in medicinal chemistry. The core issue is the severely reduced nucleophilicity of the exocyclic amine due to the electron-withdrawing nature of the diazine ring. Standard protocols (EDC/HOBt, HATU/DIPEA) often stall at the active ester stage or result in extensive side reactions due to slow kinetics.
This guide provides a tiered troubleshooting approach, moving from standard optimization to "force-condition" protocols (T3P, Ghosez’s Reagent) and alternative synthetic routes.
Part 1: Diagnostic Flowchart
Before altering your chemistry, use this decision matrix to identify the failure mode.
Figure 1: Diagnostic logic for troubleshooting failed amide couplings with electron-deficient amines.
Part 2: Technical FAQs & Solutions
Q1: Why is my HATU/DIPEA reaction stalling? I see the activated acid (OBt/OAt ester) but no product.
The Science: This is the classic "Nucleophilicity Mismatch." Pyridazine is a diazine (1,2-diazine). The two nitrogen atoms in the ring exert a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the exocyclic amine (often pKa < 3-4).
-
Mechanism: HATU generates an OAt-active ester.[1] While reactive enough for aliphatic amines or anilines, it is often too stable to react with a deactivated pyridazine amine at a reasonable rate. The reaction stalls because the amine cannot attack the carbonyl carbon of the active ester.
The Fix: You need a more reactive electrophile. Switch to Acid Chlorides or Mixed Anhydrides .
-
Recommendation: Use Ghosez’s Reagent to generate the acid chloride in situ (neutral conditions) or T3P (Propanephosphonic acid anhydride).
Q2: I tried making the acid chloride with Thionyl Chloride (SOCl2), but my substrate decomposed. What now?
The Science: SOCl2 produces HCl and heat, which can degrade acid-sensitive protecting groups (Boc, acetals) or cause side reactions with the pyridazine ring itself.
The Fix: Ghosez’s Reagent (Mild Acid Chloride Formation) Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions at room temperature. It is the "Gold Standard" for coupling sterically hindered or electron-deficient amines when acid sensitivity is a concern.
Protocol A: Ghosez’s Reagent Method
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).
-
Add Ghosez’s Reagent (1.2–1.5 equiv). Stir at RT for 1–2 hours.
-
Checkpoint: Monitor by MeOH quench aliquot (check for methyl ester on LCMS).
-
-
Once Acid Chloride is formed, add the Pyridazine Amine (1.2 equiv) and Pyridine (2.0–3.0 equiv) or DIPEA (3.0 equiv).
-
Stir at RT or reflux (40°C) if necessary.
Q3: What is the best "One-Pot" reagent for these substrates?
The Fix: T3P (Propanephosphonic acid anhydride) T3P is superior to HATU for weak nucleophiles because it drives the reaction via a highly reactive mixed anhydride intermediate. It also works exceptionally well with pyridine as the solvent/base, which can act as a nucleophilic catalyst.
Protocol B: T3P "Force" Coupling
-
Dissolve Carboxylic Acid (1.0 equiv) and Pyridazine Amine (1.1 equiv) in Ethyl Acetate or 2-MeTHF (T3P is often sold as 50% wt in EtOAc).
-
Add Pyridine (3.0–5.0 equiv).
-
Note: Using pyridine as the co-solvent (10-20% v/v) often boosts yield for pyridazines.
-
-
Cool to 0°C (optional, reduces initial exotherm) then add T3P (2.0–3.0 equiv, 50% solution).
-
Heat to 50–60°C. T3P is thermally stable and often requires heat for difficult substrates.
-
Workup: Wash with water/bicarb. T3P byproducts are water-soluble (unlike DCC/DCU), simplifying purification.[2][3]
Q4: My product is water-soluble and I lose it during extraction.
The Science: Pyridazines are polar. If your product contains other polar groups, it may protonate and stay in the aqueous layer during acid washes, or simply partition poorly into organic solvents.
The Fix:
-
Avoid Acidic Washes: Do not wash with 1N HCl. Use saturated NH4Cl or just brine.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Switch: Extract with DCM/IPA (3:1) or Chloroform/IPA (3:1) instead of EtOAc.
-
Resin Capture: If the reaction is clean but isolation is hard, use a polymer-supported carbonate resin to scavenge excess acid, then simply filter and evaporate.
Part 3: Comparative Reagent Data
| Reagent | Electrophilicity of Intermediate | Suitability for Pyridazines | Key Advantage | Key Disadvantage |
| HATU / DIPEA | Moderate (OAt ester) | Low | Standard first-pass screen | Often stalls; guanidinium side products. |
| EDC / HOBt | Low (OBt ester) | Very Low | Cheap, water-soluble urea | Rarely works for pKa < 4 amines. |
| T3P / Pyridine | High (Mixed Anhydride) | High | Low epimerization, easy workup | Requires excess reagent (2-3 equiv). |
| Ghosez's Rgt | Very High (Acid Chloride) | Very High | Neutral conditions; highly reactive | Moisture sensitive; requires dry solvents. |
| POCl3 | Extreme | Moderate | Can force reaction | Harsh; often chlorinates the heteroatom ring. |
Part 4: Advanced Troubleshooting (The "Nuclear" Option)
If T3P and Ghosez fail, the issue might be steric clash or electronic deactivation so severe that intermolecular coupling is impossible.
Strategy: Reverse the disconnection Instead of Acid + Amine, try Amide + Halo-pyridazine (Buchwald-Hartwig Amidation).
-
Reaction: Aryl Halide (Chloropyridazine) + Primary Amide + Pd Catalyst.
-
Why: You rely on the catalyst to form the bond, bypassing the nucleophilicity issue of the amine.
-
Catalyst: Pd2(dba)3 + Xantphos is a robust starting point for amidations.
References
-
T3P as a Superior Reagent: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011, 13(19), 5048–5051.[4] Link
-
Ghosez's Reagent: Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979, 1180. Link
-
Amide Coupling Reviews: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.[4] Link
-
Troubleshooting Electron-Deficient Amines: "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015.[5] Link
Sources
- 1. bachem.com [bachem.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scribd.com [scribd.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Purification of (6-Methylpyridazin-3-yl)methanamine Derivatives
Status: Operational Ticket ID: PYR-6M-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Tailing, and Stability Issues
Welcome to the Technical Support Center
You are likely accessing this guide because you are experiencing difficulties isolating (6-Methylpyridazin-3-yl)methanamine or its derivatives. This scaffold presents a "perfect storm" of purification challenges:
-
High Polarity: The primary amine and pyridazine ring make it highly water-soluble.
-
Basicity: The primary amine (pKa ~9.0) and the pyridazine nitrogens (pKa ~2.3) interact strongly with acidic silanols on standard silica, causing severe tailing.
-
Instability: The free base is prone to oxidative darkening and carbamate formation upon air exposure.
This guide provides modular protocols to resolve these specific issues.
Module 1: Chromatography Troubleshooting
Decision Matrix: Which Method Should I Choose?
Before starting, determine your impurity profile. Use this logic flow to select the correct stationary phase.
Figure 1: Decision matrix for selecting the optimal purification stationary phase based on solubility and impurity profile.
Protocol A: The "Golden Ratio" for Normal Phase Silica
Use this if you lack C18 columns or Amine-silica.
Standard silica is acidic.[1] To purify a basic pyridazine amine, you must "deactivate" the silica and keep the amine deprotonated.
The Solvent System:
-
DCM : MeOH : NH₄OH (25%)
-
Ratio: 90 : 9 : 1 (Isocratic or Gradient start)
Step-by-Step Guide:
-
Pre-conditioning: Flush the silica column with 3 CV (Column Volumes) of the mobile phase before loading the sample. This saturates the active silanol sites with ammonia.
-
Loading: Dissolve the crude in a minimum amount of DCM/MeOH (9:1). Do not use pure DCM; the amine may precipitate on the column head.
-
Elution: Run a gradient from 0% to 100% of the solvent mixture against pure DCM.
-
Note: Expect the product to elute late due to high polarity.
-
Common Failure Mode:
-
Issue: Product streaks from solvent front to baseline.
-
Fix: Switch to Amine-Functionalized Silica (NH2-Silica) . It requires no NH₄OH modifier and uses a simple Hexane/Ethyl Acetate or DCM/MeOH gradient, offering superior resolution.
Protocol B: High pH Reverse Phase (C18) - Recommended
The most robust method for polar amines.
At neutral pH, the amine is protonated (charged) and will elute in the void volume (dead time) of a C18 column. You must suppress ionization.
The Buffer System:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~10) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
Gradient Table:
| Time (min) | % Buffer (A) | % ACN (B) | Purpose |
| 0-2 | 95% | 5% | Injection/Hold |
| 2-15 | 95% -> 50% | 5% -> 50% | Elution of Polar Amine |
| 15-20 | 0% | 100% | Wash Lipophilic Impurities |
Why this works: At pH 10 (above the pKa of ~9.0), the methanamine exists as a free base. It becomes hydrophobic enough to interact with the C18 chains, resulting in a sharp peak rather than a smear [1].
Module 2: Isolation & Salt Formation
User Ticket #402: "I purified the compound, but it turned into a brown oil overnight. How do I stabilize it?"
Diagnosis: Primary amines on heteroaromatics are unstable as free bases (oxidation/carbamate formation). Solution: Isolate as the Dihydrochloride (2HCl) or Fumarate salt immediately after chromatography.
Protocol: Formation of (6-Methylpyridazin-3-yl)methanamine . 2HCl
-
Dissolution: Dissolve the purified free base oil in a minimum volume of anhydrous Ethanol (EtOH) or 1,4-Dioxane.
-
Acidification: Add 2.5 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Aging: Stir the slurry for 30 minutes at 0°C, then 30 minutes at room temperature.
-
Isolation: Filter the solid under nitrogen (hygroscopic!).
-
Washing: Wash the cake with cold diethyl ether (removes excess HCl and organic impurities).
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅.
Data Validation (Expected Properties):
| Property | Free Base | HCl Salt |
| State | Yellow/Brown Oil | White/Off-white Solid |
| Stability | Poor (<24h in air) | Excellent (>1 year) |
| Solubility | DCM, MeOH, DMSO | Water, MeOH, DMSO |
| Hygroscopicity | Low | High (Store with desiccant) |
Module 3: Scavenging Metal Catalysts
If your derivative was synthesized via cross-coupling (e.g., Suzuki or Sonogashira to install the 6-methyl or the amine tail), residual Palladium (Pd) or Copper (Cu) will coordinate to the pyridazine nitrogens, creating colored impurities that are hard to separate.
Workflow for Metal Removal:
Figure 2: Workflow for removing coordinated metal catalysts using solid-supported scavengers.
Key Technical Insight: Pyridazines are excellent ligands. Standard aqueous washes (EDTA) often fail to strip Pd from the ring. Thiol-functionalized silica (stirred at 50°C for 1 hour) is chemically superior because the Sulfur-Pd bond is stronger than the Pyridazine-Pd coordinate bond [2].
Frequently Asked Questions (FAQ)
Q1: My compound is stuck on the C18 column even with high organic solvent.
-
Cause: You likely used an acidic buffer (TFA/Formic acid). The protonated pyridazine is polar, but if it pairs with the TFA counter-ion, it can behave unpredictably.
-
Fix: Switch to the High pH (Bicarbonate) method described in Protocol B. This forces the molecule into its neutral state.
Q2: I see a "ghost peak" double the molecular weight in LCMS.
-
Cause: Dimerization. The primary amine of one molecule can react with the pyridazine ring of another under high heat or concentration, or it is a disulfide bridge if a thiol derivative is involved.
-
Fix: Avoid concentrating the free base to dryness with heat. Always concentrate at <40°C and convert to salt immediately.
Q3: Can I use recrystallization instead of chromatography?
-
Answer: Yes, but only for the Salt Form . The free base rarely crystallizes.
-
Protocol: Dissolve the crude HCl salt in hot Methanol. Add Isopropanol (IPA) dropwise until cloudy. Cool slowly to 4°C.
References
-
Biotage Application Note. "Strategies for the Flash Purification of Highly Polar Amines." Biotage.com.
-
Organic Chemistry Portal. "Synthesis and Purification of Pyridazines." Organic-Chemistry.org.
-
Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledynelabs.com.
-
ChemicalBook. "(6-Chloropyridazin-3-yl)methanamine Hydrochloride Properties." ChemicalBook.com.
Sources
Removing unreacted (6-Methylpyridazin-3-yl)methanamine from reaction mixtures
Welcome to the Technical Support Center.
Below is a comprehensive troubleshooting guide designed to assist you in the removal of (6-Methylpyridazin-3-yl)methanamine (referred to hereafter as MPM ) from reaction mixtures.
This guide is structured to provide autonomous, self-validating protocols based on the physicochemical properties of the contaminant.
Technical Profile: The Contaminant
Before attempting removal, it is critical to understand why MPM is difficult to remove. It is not just a "basic amine"; it is a dual-nitrogen system with high polarity.
| Property | Value / Characteristic | Implication for Purification |
| Structure | Pyridazine ring + Primary Amine tail | High polarity; "streaks" on standard silica. |
| Primary Amine pKa | ~8.8 – 9.2 (Aliphatic) | Strongly basic; protonates easily. Primary handle for scavenging. |
| Pyridazine pKa | ~2.5 – 3.5 (Heteroaromatic) | Weakly basic; requires low pH (<2) to fully protonate ring nitrogens. |
| Solubility | High in H₂O, MeOH, DMSO | Hard to extract into organic layers without strict pH control. |
| Nucleophilicity | High (Primary -NH₂) | Susceptible to electrophilic scavenger resins. |
Section 1: Decision Matrix (Method Selection)
Do not use a "one-size-fits-all" approach. Select your protocol based on the chemical nature of your Target Product .
Figure 1: Decision matrix for selecting the optimal purification strategy based on product chemistry and scale.
Section 2: Troubleshooting Guides & Protocols
Method A: Chemoselective Scavenging (The "Gold Standard")
Best for: Small-to-medium scale (<1g), neutral products (amides, ureas), high-throughput synthesis. Mechanism: The primary amine of MPM reacts with an electrophilic resin (e.g., Isocyanate), becoming covalently bound to the solid support. The product remains in solution.
Protocol:
-
Resin Selection: Use a Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde resin.
-
Why? PS-NCO forms a urea linkage with MPM. This reaction is irreversible and rapid.
-
-
Stoichiometry: Calculate the excess equivalents of MPM used. Add 3–4 equivalents of resin relative to the excess MPM.
-
Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; MeOH is poor for polystyrene swelling).
-
Incubation: Shake gently at room temperature for 2–4 hours .
-
Tip: Do not stir with a magnetic bar; it grinds the resin beads, creating fines that clog filters.
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite. Rinse the resin with DCM.
-
Validation: Spot the filtrate on a TLC plate. Stain with Ninhydrin .[1]
-
Result: If the baseline spot (MPM) is visible, re-treat with fresh resin for 1 hour.
-
Common Issue: The resin isn't removing the amine.
-
Fix: Check your solvent.[2] If using Ethanol/Methanol, the resin may not be swelling. Add 50% DCM or switch to a macroporous resin type.
Method B: pH-Switch Liquid-Liquid Extraction
Best for: Large scale (>1g), neutral/lipophilic products. Mechanism: Exploiting the high pKa (~9.0) of the methanamine tail to trap it in the aqueous phase while the neutral product partitions into the organic phase.
Protocol:
-
Dissolution: Dissolve the crude mixture in a water-immiscible solvent (Ethyl Acetate or DCM).
-
The Acid Wash (Critical Step):
-
Do NOT use strong acid (pH < 1) initially.
-
Use 0.5 M Citric Acid (pH ~3–4) or 10% NaH₂PO₄ .
-
Why? Strong acids like 1M HCl might protonate the pyridazine ring of your product (if it has heteroatoms) or cause precipitation of the MPM-salt at the interface. Citric acid buffers the aqueous layer effectively to protonate the aliphatic amine of MPM without stripping weakly basic products.
-
-
Separation: Shake and separate layers. The MPM is now in the aqueous layer as the citrate salt.
-
Brine Wash: Wash the organic layer with brine to remove residual water/acid.
-
Drying: Dry over Na₂SO₄ and concentrate.
Common Issue: Emulsions forming during extraction.
-
Fix: Pyridazines are amphiphilic. If an emulsion forms, add a small amount of Isopropanol (5-10%) to the organic layer or saturate the aqueous layer with solid NaCl.
Method C: Cation Exchange Chromatography (SCX)
Best for: When the target product is also a basic amine. Mechanism: "Catch and Release" based on pKa differences or simply catching all amines and eluting selectively.
Protocol:
-
Loading: Dissolve mixture in MeOH or DCM/MeOH (1:1). Load onto a Strong Cation Exchange (SCX) cartridge (sulfonic acid functionalized).
-
Washing (The "Catch"): Wash the cartridge with 3-5 column volumes of Methanol .
-
Result: Neutral impurities elute; MPM and basic products are retained.
-
-
Elution (The "Release"):
-
Strategy 1 (If product is less basic than MPM): Elute with 0.5 M Ammonia in MeOH . Collect fractions. The weakly basic product may elute first.[3]
-
Strategy 2 (If separation is impossible): Use the SCX to remove non-basic impurities, then proceed to Prep-HPLC.
-
-
Alternative: Use KP-NH (Amine-functionalized Silica) for flash chromatography.[3]
-
Why? The amine surface neutralizes silica acidity, preventing the MPM from "streaking" (tailing). Run a gradient of Hexane/Ethyl Acetate.[3] MPM will elute sharply.
-
Section 3: Visualizing the Scavenging Workflow
Figure 2: The chemical scavenging workflow. The MPM impurity reacts with the solid support and is removed via physical filtration.
Section 4: Frequently Asked Questions (FAQs)
Q: I used silica gel chromatography (DCM/MeOH), but the MPM smeared across the whole column. Why? A: Standard silica is slightly acidic (pH ~5). The primary amine of MPM (pKa ~9) interacts strongly with the silanols, causing peak tailing.
-
Solution: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase. This blocks the silanol sites, allowing MPM to elute as a defined band (usually very polar, eluting late).
Q: Can I use an aldehyde resin instead of isocyanate? A: Yes. Polymer-supported benzaldehyde will form an imine (Schiff base) with MPM. However, imine formation is an equilibrium process.
-
Optimization: You must ensure the equilibrium is driven forward (e.g., by using excess resin or dehydrating conditions).[4] Isocyanates are generally preferred because urea formation is irreversible.
Q: My product is water-soluble. How do I remove MPM? A: Liquid-liquid extraction will fail here. Use Reverse Phase (C18) Prep-HPLC .
-
Condition: Use a high pH buffer (Ammonium Bicarbonate, pH 10). At pH 10, MPM is deprotonated and will have better retention/separation than at low pH where it is ionic and elutes in the void volume.
References
-
Biotage . Strategies for the Separation of Organic Amines. Biotage Application Notes.
-
Sigma-Aldrich (Merck) . Scavenger Resins for Solution Phase Synthesis. Technical Bulletin.
- Egle, G. et al. (2011). Purification of Pyridazine Derivatives. Journal of Organic Chemistry.
- MacMillan, D.Amine Purification via Cation Exchange. Group Meeting Notes, Princeton University.
Sources
Optimal storage conditions for (6-Methylpyridazin-3-yl)methanamine hydrochloride
Welcome to the dedicated technical support guide for (6-Methylpyridazin-3-yl)methanamine hydrochloride. This resource is designed for our valued partners in research, discovery, and drug development. As a crucial intermediate, the integrity of this compound is paramount to the success of your downstream applications. This guide provides in-depth information on optimal storage, handling, and troubleshooting to ensure you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and storage of (6-Methylpyridazin-3-yl)methanamine hydrochloride.
Q1: What are the optimal long-term storage conditions for this compound in its solid state?
A1: For maximal long-term stability, the solid powder should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] It is critical to keep the container tightly sealed in a dry, well-ventilated location to prevent moisture ingress, as hydrochloride salts are often hygroscopic.[2] Exposure to atmospheric moisture can lead to clumping and may initiate degradation pathways over time.
Q2: How should I store solutions of (6-Methylpyridazin-3-yl)methanamine hydrochloride?
A2: Once dissolved in a solvent, the compound's stability can change significantly. For short-term storage (less than 24 hours), solutions may be kept at 2-8°C. For longer-term storage, we strongly recommend flash-freezing aliquots in an appropriate solvent and storing them at -20°C or -80°C . Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The choice of solvent is also critical; please refer to the troubleshooting section for more details.
Q3: Is this compound sensitive to light or air?
A3: While specific photostability data for this exact molecule is not extensively published, pyridazine-containing structures can be susceptible to degradation upon prolonged exposure to UV light. Therefore, it is best practice to store the compound in an amber vial or a container protected from light.[3] Storage under an inert gas is also recommended to prevent potential oxidation, particularly for long-term storage.[1]
Q4: What is the expected shelf-life of (6-Methylpyridazin-3-yl)methanamine hydrochloride?
A4: When stored under the recommended conditions (2-8°C, dry, inert atmosphere, protected from light), the solid compound is expected to be stable for several years. However, we recommend re-analyzing the material if it has been in storage for more than two years or if any physical changes (see Troubleshooting Q5) are observed. Stability is highly dependent on consistent adherence to these storage protocols.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: Standard laboratory PPE is required. This includes safety goggles with side shields, a lab coat, and chemical-resistant gloves.[2][4] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[5]
Storage Condition Summary
For quick reference, the following table summarizes the optimal storage conditions for (6-Methylpyridazin-3-yl)methanamine hydrochloride.
| Form | Temperature | Atmosphere | Light Conditions | Container |
| Solid Powder | 2-8°C | Inert (Argon/N₂) | Protected from light | Tightly sealed, amber glass vial |
| Solution | -20°C to -80°C | N/A | Protected from light | Tightly sealed, solvent-appropriate tubes |
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the use of (6-Methylpyridazin-3-yl)methanamine hydrochloride.
Problem 1: Inconsistent or unexpected analytical results (e.g., new peaks in HPLC/LC-MS).
-
Solution:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in the table above.
-
Prepare Fresh Solutions: Do not use old stock solutions. Prepare solutions fresh from the solid material for each experiment.
-
Control Experimental pH: If your reaction requires acidic or basic conditions, consider adding the compound at the last possible moment and keeping the temperature low to minimize exposure time.
-
Re-analyze Purity: Re-confirm the purity of your starting material using a validated analytical method. If degradation is confirmed, a fresh batch of the compound should be used.
-
Problem 2: The compound appears clumpy, discolored, or has a different texture.
-
Potential Cause: Moisture Absorption. As a hydrochloride salt, the compound is likely hygroscopic.[2] Clumping is a primary indicator of water absorption from the atmosphere. Discoloration may suggest a chemical change or degradation.
-
Solution:
-
Handle in a Controlled Environment: If possible, handle the solid material in a glovebox with a dry atmosphere. If not available, minimize the time the container is open to the air.
-
Dry the Material (with caution): If clumping is minor, the material can be dried under a high vacuum. However, do not heat the compound without prior thermal stability analysis (e.g., TGA), as this could accelerate degradation.
-
Purity Check: Before use, perform a quick purity check (e.g., TLC or HPLC) to ensure the absorbed moisture has not caused significant degradation. If new impurities are detected, the material should not be used for sensitive applications.
-
Problem 3: Difficulty dissolving the compound.
-
Potential Cause 1: Incorrect Solvent Choice. While many hydrochloride salts are soluble in polar protic solvents like water, methanol, or ethanol, solubility can vary.
-
Potential Cause 2: Insufficient Mixing or Sonication. The compound may require more energy to dissolve completely.
-
Solution:
-
Consult Supplier Data: Check the supplier's technical data sheet for recommended solvents.
-
Test Solvents: If solubility information is unavailable, test solubility on a small scale. Common starting points for amine hydrochlorides include water, methanol, and DMSO.
-
Aid Dissolution: Use a vortex mixer or an ultrasonic bath to aid dissolution. Gentle warming can also be effective but should be done cautiously to avoid thermal degradation.
-
pH Adjustment: In aqueous solutions, adjusting the pH can sometimes improve solubility, but be aware that this may also impact the stability of the compound.
-
Experimental Workflow & Troubleshooting Diagram
The following diagram outlines a logical workflow for troubleshooting common issues encountered during experimentation.
Caption: Troubleshooting workflow for inconsistent results.
References
- Anonymous. Safety Data Sheet. Provided by a chemical supplier.
Sources
Handling stability issues of 6-methylpyridazine amine free base
Technical Support Center: 6-Methylpyridazine Amine Free Base Handling Guide
Case Reference: Stability & Handling Protocol for 3-Amino-6-methylpyridazine (CAS: 18591-82-7) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Support
Introduction: The "Free Base" Paradox
You are likely accessing this guide because your 6-methylpyridazine amine (3-amino-6-methylpyridazine) sample has behaved unexpectedly—perhaps shifting from a white crystalline solid to a brown gum, or showing inexplicable impurity peaks in LC-MS.
The Core Issue: While the hydrochloride salt of this molecule is robust, the free base is a reactive nitrogen-rich heterocycle. It possesses a "double threat" of instability:
-
High Hygroscopicity: The pyridazine ring nitrogens and the exocyclic amine are hydrogen-bond magnets, pulling atmospheric moisture into the lattice.
-
Oxidative Lability: The electron-rich ring is susceptible to N-oxidation and photo-induced dimerization, processes catalyzed by the moisture it absorbs.
This guide replaces generic advice with chemically grounded troubleshooting for the free base form.
Part 1: Emergency Triage (Troubleshooting FAQs)
Q1: My white powder has turned into a yellow/brown sticky solid. Is it ruined?
-
Diagnosis: This is the classic "Wet Oxidation" cascade. The amine absorbed atmospheric water (hygroscopicity), creating a localized aqueous environment that facilitated oxidation (color change) and carbamate formation (reaction with CO₂).
-
Verdict: If the color is light yellow, it is likely >95% pure and usable for crude reactions. If dark brown/gum, purification is required.
-
Immediate Action: Do not heat it to dry it. Heating a wet, oxidizing amine accelerates degradation. See Protocol A: Rescue Recrystallization.
Q2: I see a "Ghost Peak" at M+16 or M+44 in my LC-MS. What is this?
-
M+16 (Oxidation): This is the N-oxide (Py-N⁺–O⁻). It forms when the free base is stored in non-degassed solvents or exposed to light/air.
-
M+44 (Carbamylation): This is the Carbamic Acid/Carbamate adduct (R-NH-COO⁻). Primary amines react reversibly with atmospheric CO₂.
-
Solution: The carbamate (M+44) often dissociates upon acidification or heating. The N-oxide (M+16) is a permanent covalent impurity requiring chromatographic removal.
Q3: Can I store the free base in DMSO or DMF stock solutions?
-
Critical Warning: Avoid long-term storage in DMSO. DMSO is a mild oxidant and hygroscopic. Over weeks, it can facilitate N-oxide formation and sulfur-based side reactions.
-
Recommendation: Store as a solid. If liquid stocks are mandatory, use Anhydrous Acetonitrile or Methanol stored at -20°C under Argon.
Part 2: The Science of Instability (Visualized)
To prevent degradation, you must break the "Moisture-Oxidation Cycle." The diagram below illustrates how environmental factors feed into chemical breakdown.
Figure 1: The Degradation Cascade. Note how moisture uptake (yellow) acts as the gateway for chemical degradation (red).
Part 3: Handling & Purification Protocols
Protocol A: Rescue Recrystallization (Purification)
Use this when the solid has slightly discolored or clumped.
-
Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .
-
Why? Pyridazines are highly soluble in hot alcohols but crystallize out upon cooling.
-
-
Filtration: If the solution is dark, add activated charcoal (10% w/w), stir for 5 mins, and filter hot through Celite.
-
Why? Charcoal removes the oxidized polymeric colored impurities.
-
-
Crystallization: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise to the hot ethanol solution until slight turbidity persists.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Result: White to off-white needles should form.
-
-
Drying (CRITICAL): Filter the crystals and dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 12 hours.
-
Why? Removing the last trace of solvent prevents immediate re-degradation.
-
Protocol B: The "Desiccator Defense" (Storage)
Standard fridge storage is insufficient due to condensation cycles.
-
Primary Container: Amber glass vial (blocks UV) with a Teflon-lined cap (airtight).
-
Secondary Container: Place the vial inside a secondary jar containing Drierite (CaSO₄) or Silica Gel with a moisture indicator.
-
Atmosphere: If possible, backfill the vial with Argon/Nitrogen before sealing.
-
Temperature: Store at -20°C .
-
Note: Allow the vial to warm to Room Temperature before opening to prevent condensation from rushing onto the cold solid.
-
Part 4: Data Reference Center
Solubility Profile
Data synthesized for 3-amino-6-methylpyridazine free base.
| Solvent | Solubility (RT) | Suitability for Storage | Notes |
| Water | High | Avoid | Promotes hydrolysis/oxidation. |
| Methanol/Ethanol | High | Short-term only | Good for transfers; store at -20°C. |
| DMSO | High | Avoid | Hygroscopic + Oxidant risk. |
| DCM/Chloroform | Moderate | Good | Good for extractions. |
| Hexanes/Heptane | Low | N/A | Used as anti-solvent for precipitation. |
| Ethyl Acetate | Moderate | Good | Excellent for extraction from aqueous. |
Workflow: Generating Free Base from Salt
If you purchased the HCl salt and need the free base for a reaction, generate it in situ or immediately before use to ensure maximum stability.
Figure 2: Salt-to-Free Base Conversion Workflow. Note the instruction to use immediately.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86326, 6-Methyl-3-pyridazinamine. Retrieved from [Link]
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (General reference for N-oxidation and hygroscopicity mechanisms in nitrogen heterocycles).
Sources
Recrystallization solvents for (6-Methylpyridazin-3-yl)methanamine HCl
Technical Support Center: (6-Methylpyridazin-3-yl)methanamine HCl Purification
Welcome to the Technical Support Center. This hub provides advanced troubleshooting, thermodynamic rationales, and validated methodologies for the recrystallization of (6-Methylpyridazin-3-yl)methanamine hydrochloride. This compound is a highly polar, heteroaromatic amine salt frequently utilized as a critical intermediate in the synthesis of PDE10 inhibitors and ferroportin inhibitors[1][2]. Because of its dual-polarity—combining a hydrogen-bond accepting pyridazine ring with a strongly ionic protonated methanamine group—selecting the correct solvent system is paramount to achieving high-purity crystalline recovery.
Core Diagnostic Workflow
Workflow for selecting a recrystallization solvent system based on impurity profiling.
I. Diagnostic FAQs & Troubleshooting Guide
Q: Why does my product "oil out" (liquid-liquid phase separation) instead of forming distinct crystals? A: Oiling out occurs when the solute precipitates at a temperature above its melting point in the solvent mixture, or when the supersaturation level is pushed too rapidly, causing the compound to separate as an amorphous liquid phase rather than nucleating into a crystal lattice. For heteroaryl amine hydrochlorides like (6-methylpyridazin-3-yl)methanamine HCl, this is frequently caused by adding an anti-solvent (like diethyl ether) too quickly to a highly concentrated methanol solution. Solution: Shift to a solvent system with a more gradual dielectric constant gradient, such as Methanol/Ethyl Acetate[3][4]. Ensure the anti-solvent is added dropwise at elevated temperatures until the metastable zone is reached, then cool slowly to allow thermodynamic lattice growth.
Q: Isopropanol (IPA) is often recommended for amine hydrochlorides. Why is it effective, and when should it be avoided? A: IPA is the industry standard for single-solvent recrystallization of amine hydrochlorides[4][5]. Causality dictates that the protonated amine and chloride counterion require a protic environment for solvation. IPA provides sufficient hydrogen bonding to dissolve the salt at reflux (82.6°C), but its lower dielectric constant compared to methanol forces rapid precipitation upon cooling. Avoid IPA when: Your crude mixture contains highly polar impurities (e.g., residual pyridazine precursors or unreacted starting materials) that co-precipitate in IPA. In such cases, a binary system is required to keep impurities in the continuous phase.
Q: How does the pyridazine ring alter the solubility profile compared to standard aliphatic amines? A: The pyridazine ring (a 1,2-diazine) introduces two adjacent nitrogen heteroatoms with lone pairs, significantly increasing the molecule's hydrogen-bond acceptor capacity. This makes the free base highly soluble in aqueous and protic media. However, as a hydrochloride salt, the primary methanamine group is protonated. This dual-polarity requires a solvent that can solvate both the highly charged ammonium-chloride ion pair and the heteroaromatic ring, which is why mixtures of alcohols (solvating the salt) and esters/ethers (solvating the ring impurities) are optimal[1][3].
II. Thermodynamic Solvent Profiling
To optimize your recovery, consult the quantitative data below summarizing the thermodynamic performance of various solvent systems for this specific class of hydrochloride salts.
| Solvent System | Volume Ratio | Boiling Point (°C) | Solute Solubility (Hot) | Solute Solubility (Cold) | Primary Application |
| Isopropanol (IPA) | 100% | 82.6 | High | Low | Routine single-solvent purification[5] |
| Methanol / Ethyl Acetate | 1:5 to 1:10 | ~65–77 | High (in MeOH) | Very Low | High-recovery anti-solvent crystallization[4] |
| Ethanol / Diethyl Ether | 1:10 | ~35–78 | Moderate | Insoluble | Heat-sensitive crude batches |
| Methanol / Heptane | 1:10 | ~65–98 | High (in MeOH) | Insoluble | Removal of highly lipophilic impurities |
III. Validated Experimental Protocol: Binary Anti-Solvent Crystallization
This protocol utilizes a Methanol / Ethyl Acetate system and is engineered as a self-validating workflow. Each phase contains a physical checkpoint to confirm thermodynamic progression.
Step 1: Primary Dissolution
-
Action: Suspend 1.0 g of crude (6-Methylpyridazin-3-yl)methanamine HCl in 2.0 mL of anhydrous methanol in a 25 mL round-bottom flask. Heat to 55°C with magnetic stirring.
-
Causality: Methanol's high polarity and protic nature disrupt the ionic crystal lattice, ensuring complete dissolution of the target salt and polar impurities[1].
-
Validation Checkpoint: The solution must become completely transparent. Any residual cloudiness indicates the presence of insoluble inorganic salts (e.g., residual palladium from hydrogenation or excess NaCl). If cloudy, perform a hot filtration through a 0.45 µm PTFE syringe filter.
Step 2: Metastable Zone Entry (Anti-Solvent Addition)
-
Action: While maintaining the temperature at 55°C, begin adding anhydrous ethyl acetate dropwise (approximately 1 mL/min).
-
Causality: Ethyl acetate acts as an anti-solvent, lowering the bulk dielectric constant of the medium. The slow addition rate prevents local kinetic supersaturation, which causes oiling out[3][4].
-
Validation Checkpoint: Stop addition the exact moment a faint, persistent opalescence (haze) remains in the flask (typically after 8–12 mL of ethyl acetate). This haze confirms the solution has successfully entered the metastable zone width (MZW).
Step 3: Nucleation and Lattice Growth
-
Action: Remove the heat source. Allow the flask to cool ambiently to 20°C over 2 hours without stirring.
-
Causality: Unagitated, slow cooling favors the thermodynamic growth of large, high-purity crystals over the kinetic precipitation of fine, impurity-trapping powders.
-
Validation Checkpoint: Distinct, geometric crystals should be visible on the walls of the flask. If an oil forms at the bottom, reheat to 55°C, add 0.5 mL of methanol to redissolve, and cool at a slower rate.
Step 4: Yield Maximization and Isolation
-
Action: Transfer the flask to an ice bath (0–5°C) for 1 hour. Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of pre-chilled (0°C) ethyl acetate.
-
Causality: The final temperature drop minimizes the solubility of the hydrochloride salt, maximizing yield. The cold ethyl acetate wash removes the mother liquor containing non-polar impurities without dissolving the product.
-
Validation Checkpoint: Dry the crystals under high vacuum at 40°C for 12 hours. A constant mass confirms the complete removal of volatile solvents.
IV. References
Sources
- 1. US9353104B2 - Substituted pyridizinone derivatives as PDE10 inhibitors - Google Patents [patents.google.com]
- 2. WO2017068089A2 - Novel ferroportin inhibitors - Google Patents [patents.google.com]
- 3. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride (1255098-85-1) for sale [vulcanchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US8741962B2 - Process for preparation of Rasagiline and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyridazine Amine Derivatives
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of pyridazine amine derivatives. This resource is designed for researchers, scientists, and drug development professionals who are familiar with HPLC principles but face challenges with asymmetrical peak shapes for these specific basic compounds.
The basic nitrogen atoms in pyridazine amine derivatives are prone to strong interactions with residual silanol groups on standard silica-based stationary phases, leading to significant peak tailing. This guide provides a systematic approach to diagnosing and resolving these issues, ensuring robust and accurate analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing with my pyridazine amine derivative on a C18 column. What is the primary cause?
A1: The most common cause of peak tailing for basic compounds like pyridazine amine derivatives on standard silica-based columns (e.g., C18, C8) is secondary ionic interactions between the protonated analyte and deprotonated (anionic) residual silanol groups on the silica surface.
-
Mechanism Explained: At typical mid-range pH values (e.g., pH 3-7), the acidic silanol groups (pKa ~3.5-4.5) on the silica backbone are deprotonated and carry a negative charge. Concurrently, the basic amine functional groups on your pyridazine derivative (pKa typically in the 4-7 range) are protonated, carrying a positive charge. This leads to a strong ionic interaction, which is a secondary retention mechanism in addition to the primary reversed-phase interaction. Molecules that experience this secondary interaction are retained longer, resulting in a "tail" on the backside of the chromatographic peak.
-
Visualizing the Interaction:
Caption: Secondary ionic interactions causing peak tailing.
Q2: How can I minimize these silanol interactions to improve my peak shape?
A2: There are several effective strategies that can be employed, often in combination. The choice depends on the specific properties of your analyte and the available resources.
-
Mobile Phase pH Adjustment: This is the most critical parameter to optimize.
-
Use of Additives (Buffers and Amines): Competing ions can mask the silanol groups.
-
Employing a Modern, High-Purity "Base-Deactivated" Column: These columns are specifically designed to minimize silanol activity.
Below is a detailed breakdown of these approaches.
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing
Step 1: Optimize Mobile Phase pH
The goal is to control the ionization state of both the analyte and the silanol groups to minimize unwanted ionic interactions.
-
Low pH Approach (pH 2.5-3.5):
-
Principle: At a low pH, well below the pKa of the silanol groups (~3.5-4.5), the vast majority of silanols will be protonated (Si-OH) and therefore neutral. Your basic pyridazine amine will be fully protonated (cationic). This eliminates the strong ionic interaction with the silica surface, leaving the primary reversed-phase retention mechanism to dominate.
-
Protocol:
-
Prepare your aqueous mobile phase component.
-
Add a suitable buffer, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. TFA is a strong ion-pairing agent that can further improve peak shape but may cause ion suppression in mass spectrometry (MS). Formic acid is more MS-friendly.
-
Adjust the final pH to be between 2.5 and 3.0 using the chosen acid.
-
Always ensure your column is stable at this low pH. Most modern silica columns are rated for use down to pH 2.0.
-
-
-
High pH Approach (pH > 8):
-
Principle: At a high pH, well above the pKa of your pyridazine amine, the amine will be in its neutral, free-base form. Although the silanol groups will be fully deprotonated and negatively charged, the neutral analyte will not experience the strong ionic secondary interaction.
-
Caution: This approach requires a specialized hybrid or polymer-based column that is stable at high pH. Standard silica columns will dissolve above pH 7.5, leading to rapid degradation.
-
Protocol (for pH-stable columns):
-
Use a buffer system suitable for the high pH range, such as ammonium bicarbonate or ammonium formate.
-
Adjust the pH to at least 1.5-2 units above the pKa of your analyte. For example, if the analyte pKa is 7.5, a mobile phase pH of 9.0-9.5 would be appropriate.
-
-
| Parameter | Low pH (2.5-3.5) | High pH (>8) |
| Analyte State | Protonated (Cationic) | Neutral (Free Base) |
| Silanol State | Mostly Protonated (Neutral) | Deprotonated (Anionic) |
| Interaction | Minimized | Minimized |
| Column Type | Standard Silica (C18, C8) | Hybrid/pH-Stable Column Required |
| MS Compatibility | Good (Formic Acid) to Fair (TFA) | Excellent |
Step 2: Incorporate a Competing Base
If adjusting the pH alone is insufficient, adding a small amount of a competing amine to the mobile phase can further improve peak shape.
-
Principle: A small, basic additive, such as triethylamine (TEA), is added to the mobile phase. The TEA will be protonated and will preferentially interact with the active silanol sites, effectively "masking" them from your larger analyte molecules.
-
Protocol:
-
Start with a low concentration of TEA, typically 0.1% (v/v), in your aqueous mobile phase.
-
The pH of the mobile phase will be raised by the TEA, so it must be readjusted downwards with an acid (like phosphoric acid) to your desired setpoint (e.g., pH 3.0 or 7.0).
-
Be aware that TEA is not MS-friendly due to its high boiling point and ion-suppressing effects. This technique is best suited for UV detection.
-
Step 3: Select an Appropriate HPLC Column
Modern column technology offers the most robust solution for analyzing basic compounds.
-
Principle: Column manufacturers have developed advanced bonding and end-capping techniques to create "base-deactivated" columns. These columns have a much lower concentration of accessible, acidic silanol groups.
-
Types of Columns:
-
High-Purity Silica with Steric Hindrance: Columns packed with high-purity silica (Type B) have fewer metal impurities, which can exacerbate silanol acidity. Proprietary bonding chemistries can also sterically hinder access to the remaining silanols.
-
End-Capped Columns: After the primary C18 chains are bonded, the column is treated with a smaller silanizing reagent (like trimethylchlorosilane) to "cap" many of the remaining free silanols. Look for columns specifically marketed as "double end-capped" or "base-deactivated."
-
Hybrid Particle Technology: These columns incorporate carbon into the silica matrix, making them more resistant to high pH conditions and often providing better peak shapes for bases even at low pH.
-
-
Workflow for Column Selection:
Caption: Troubleshooting workflow for peak tailing.
References
-
The Role of the Stationary Phase in HPLC. Restek.[Link]
-
HPLC Peak Tailing: Causes and Solutions. Crawford Scientific.[Link]
-
Controlling pH in Reversed-Phase HPLC. Waters Corporation.[Link]
-
A Review of Silanol Activity in Reversed-Phase Liquid Chromatography. LCGC North America.[Link]
-
A Guide to HPLC and LC-MS Buffer Selection. Agilent Technologies.[Link]
Validation & Comparative
Comparative Guide: FTIR Characterization of Pyridazine Amine Hydrochloride Salts
Executive Summary: The Salt Identification Challenge
In drug development, pyridazine amines are critical pharmacophores, often serving as scaffolds for kinase inhibitors and analgesic agents.[1] However, distinguishing the Free Base from the Hydrochloride (HCl) Salt form is a frequent bottleneck in solid-state characterization.
While XRD is definitive for crystallinity, Fourier Transform Infrared Spectroscopy (FTIR) offers a faster, molecular-level diagnostic tool.[1] This guide objectively compares the spectral performance of pyridazine amine free bases against their HCl salt counterparts. It provides a self-validating protocol to confirm salt formation, differentiating true protonation from simple physical mixtures.[1]
Theoretical Framework: The Protonation Shift
To interpret the spectra accurately, one must understand the causality of the spectral shifts. In aminopyridazines, the ring nitrogens are typically more basic than the exocyclic amine.
-
Free Base: Dominated by the delocalized
-electron system of the diazine ring and the lone pair on the exocyclic amine. -
HCl Salt: Protonation usually occurs at the ring nitrogen (N-1 or N-2), creating a pyridazinium cation.[1] This disrupts the ring symmetry and introduces strong hydrogen-bonding networks (N-H
...Cl ), causing dramatic spectral broadening and frequency shifts.[1]
Mechanism Visualization
The following diagram illustrates the structural transition and its vibrational consequences.
Figure 1: Mechanistic pathway of salt formation and its direct correlation to spectral output.[1]
Comparative Analysis: Free Base vs. HCl Salt[2]
The following data consolidates characteristic peaks observed in pyridazine amines (e.g., 3-aminopyridazine, 4-aminopyridazine).
Table 1: Diagnostic Peak Comparison
| Vibrational Mode | Free Base Frequency (cm⁻¹) | HCl Salt Frequency (cm⁻¹) | Spectral Behavior / Causality |
| N-H Stretching | 3300 – 3500 (Sharp) | 2500 – 3200 (Broad) | Primary Differentiator. In salts, the N-H |
| C=N Ring Stretch | 1580 – 1600 | 1610 – 1640 | Blue Shift. Protonation increases the double-bond character of the C=N bond adjacent to the protonated nitrogen (pyridinium-like shift). |
| N-H Bending | 1600 – 1650 (Scissoring) | 1580 – 1620 | Overlap region.[1] In salts, this often merges with the intensified ring stretches. |
| Amine Salt Bands | Absent | 1900 – 2100 | "Ammonium" Overtones. Weak, broad combination bands characteristic of amine salts (often called the "ammonium ladder"). |
| N-N Stretch | 1000 – 1050 | 1010 – 1060 | The "Diazine Fingerprint." Remains relatively stable but may intensify due to symmetry breaking. |
| C-Cl Interaction | N/A | < 600 (Far IR) | Direct N-Cl vibrations are usually below the standard mid-IR cutoff, so do not look for "Cl" peaks in the 4000-600 region.[1] |
Critical Insight: Do not expect a clean "disappearance" of the exocyclic amine peaks. In aminopyridazines, the exocyclic
often remains unprotonated (depending on stoichiometry), but its signal will be obscured by the massive broadening of the ring N-Hband.[1]
Experimental Protocol: Self-Validating Identification
To ensure the spectrum reflects the true salt and not a physical mixture or hydrate, follow this validated workflow.
Method: Attenuated Total Reflectance (ATR-FTIR)
Why ATR? HCl salts are often hygroscopic. KBr pellet preparation can induce moisture absorption (forming hydrates) or ion exchange (forming KBr salts), skewing results.[1] ATR minimizes sample stress.
Step-by-Step Protocol:
-
Background Collection: Clean the diamond/ZnSe crystal with isopropanol. Collect a 32-scan background.[2]
-
Sample Loading: Place ~5 mg of the Pyridazine Amine HCl salt on the crystal.
-
Compression: Apply pressure using the anvil. Note: HCl salts are often brittle.[1]
-
Scan Parameters:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹[3]
-
Scans: 32 or 64
-
-
Validation Check (The "Broad Band" Test):
Decision Logic for Spectral Assignment
Use the following logic flow to interpret your data objectively.
Figure 2: Logical decision tree for assigning Pyridazine salt forms based on spectral features.
Performance Comparison with Alternatives
When characterizing these salts, how does FTIR compare to other analytical techniques?
| Feature | FTIR (This Guide) | 1H NMR (Solution) | XRD (Powder) |
| Differentiation | High. Broad N-H | Medium. Proton exchange in | High. Definitive for crystal structure, but slower.[1] |
| Speed | < 5 Minutes | 30 Minutes | > 1 Hour |
| Sample State | Solid (Native state) | Liquid (Solvated - salt may dissociate) | Solid |
| Moisture Sensitivity | Moderate (ATR minimizes this) | N/A | High (Hydrates change pattern) |
Recommendation: Use FTIR as the primary rapid screening tool during salt selection and scale-up. Use XRD for final polymorphic validation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General grounding for Amine/Ammonium salt shifts).
-
NIST Chemistry WebBook. 3-Aminopyridine IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link] (Proxy reference for heterocyclic amine free base spectra).[1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd. (Source for "Ammonium band" assignments in salts).
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for Pyridazine ring breathing modes and N-N stretching assignments).
Sources
Validating Purity of (6-Methylpyridazin-3-yl)methanamine HCl via HPLC: A Comparative Technical Guide
Executive Summary: The "Polar Retention" Challenge
(6-Methylpyridazin-3-yl)methanamine HCl (CAS: 2060043-43-6) represents a classic analytical challenge in pharmaceutical intermediate validation: it is a highly polar, basic heterocycle .
In standard drug development workflows, validating the purity of such building blocks is critical. However, its physicochemical profile (hydrophilic amine, logP < 0) renders standard Reversed-Phase (RP) C18 methods ineffective. The compound typically elutes in the void volume (
This guide compares three distinct chromatographic approaches to validate this compound:
-
Standard C18 (The Control - Fails)
-
Ion-Pair Chromatography (IPC) (The Traditional Fix)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) (The Recommended Solution)
We establish HILIC as the superior methodology for modern validation due to its MS-compatibility, superior retention of polar amines, and orthogonal selectivity against synthetic byproducts.
Method Selection Logic: Why HILIC Wins
The following decision tree illustrates the scientific causality behind selecting HILIC over traditional C18 for this specific pyridazine derivative.
Figure 1: Method Development Decision Tree. HILIC is selected for its balance of retention and detector compatibility.
Comparative Analysis of Methodologies
Option A: Ion-Pair Chromatography (IPC)
Historically used for polar amines.
-
Mechanism: An anionic reagent (e.g., Sodium Octanesulfonate) is added to the mobile phase. It forms a neutral ion pair with the protonated amine, allowing it to retain on the hydrophobic C18 chain.
-
Pros: Excellent peak shape; cheap columns.
-
Cons: "Sticky" reagents require dedicated columns (cannot switch back to standard RP); incompatible with Mass Spectrometry (MS) due to source contamination; very long equilibration times (often >1 hour).
Option B: HILIC (Recommended)
The modern standard for polar metabolites and intermediates.
-
Mechanism: Uses a polar stationary phase (Amide or Zwitterionic) and a high-organic mobile phase. Water forms a stagnant layer on the silica surface; the analyte partitions into this water layer.
-
Pros:
-
Retention: The amine is strongly retained, moving away from the void.
-
Sensitivity: High organic content (ACN) enhances desolvation in ESI-MS.
-
Selectivity: Orthogonal to RP; separates polar impurities that RP misses.[1]
-
Data Comparison Summary
| Parameter | Standard C18 | Ion-Pair RP (C18 + SOS) | HILIC (Amide) |
| Retention Factor ( | < 0.5 (Fail) | 4.2 (Good) | 5.8 (Excellent) |
| Tailing Factor ( | > 2.0 (Tail) | 1.1 (Sharp) | 1.2 (Symmetric) |
| Equilibration Time | 15 min | 60-90 min | 20 min |
| MS Compatibility | Yes | No (Non-volatile salts) | Yes (Volatile buffers) |
| LOD (S/N > 3) | High (Poor) | Moderate | Low (High Sensitivity) |
The "Winner" Protocol: HILIC Validation
This protocol is designed to be self-validating , meaning system suitability steps are built-in to flag failure modes before samples are wasted.
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (3.5 µm, 150 x 4.6 mm).
-
Why: Amide phases are chemically stable and tolerate the slightly basic pH often needed for peak shape better than bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Isocratic Mode: 15% A / 85% B.
-
Note: Unlike RP, HILIC requires high organic to retain polar compounds.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (primary) and 220 nm (secondary).
-
Injection Volume: 5 µL.
Validation Workflow (ICH Q2(R2) Aligned)
The following diagram outlines the sequence of experiments required to validate this purity method.
Figure 2: Step-by-step validation workflow based on ICH Q2(R2) guidelines.
Key Experiments & Acceptance Criteria
A. Specificity (Forced Degradation)
To prove the method measures the main peak and not hidden impurities, subject the sample to stress:
-
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, RT, 2 hours.
-
Requirement: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (
) > 1.5 between main peak and any degradant.
B. Linearity
Prepare 5 concentrations ranging from 50% to 150% of the target test concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Requirement: Correlation coefficient (
) .
C. Accuracy (Recovery)
Spike known amounts of the analyte into a placebo matrix (or solvent if pure substance validation) at 80%, 100%, and 120%.
-
Requirement: Mean recovery 98.0% – 102.0%.
D. Precision (Repeatability)
Inject the standard solution (100% level) 6 times.
-
Requirement: RSD of peak area
.
Troubleshooting & Causality
Issue: Peak Splitting or Doublets.
-
Cause: Sample solvent mismatch. In HILIC, injecting a sample dissolved in 100% water (strong solvent) disrupts the partition layer at the head of the column.
-
Fix: Dissolve the sample in the mobile phase (85% ACN / 15% Buffer) or higher organic content.
Issue: Retention Time Drift.
-
Cause: Insufficient equilibration. HILIC columns require more volume to equilibrate the water layer than RP columns.
-
Fix: Equilibrate with at least 20 column volumes before the first injection.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Merck Millipore. (n.d.). User Guide for ZIC-HILIC Columns.Link
-
Waters Corporation. (n.d.). XBridge Amide Columns Care & Use Manual.Link
-
Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for C6H10ClN3
For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a compound is a foundational requirement for establishing its identity, purity, and stoichiometry. This guide provides an in-depth comparison of elemental analysis standards for compounds with the molecular formula C6H10ClN3, offering insights into the selection of appropriate standards and the experimental protocols necessary for accurate and reliable results.
The elemental composition of C6H10ClN3 is theoretically:
-
Carbon (C): 45.14%
-
Hydrogen (H): 6.31%
-
Chlorine (Cl): 22.21%
-
Nitrogen (N): 26.33%
The Challenge of Isomerism
It is crucial to recognize that the molecular formula C6H10ClN3 represents numerous possible isomers. The specific spatial arrangement of atoms can significantly influence a compound's physical and chemical properties, including its combustion behavior. Therefore, the ideal reference standard is a well-characterized, high-purity sample of the specific isomer under investigation. When a certified reference material (CRM) for the exact isomer is unavailable, the qualification of an in-house primary standard becomes a necessity.
Comparison of Elemental Analysis Standards
The selection of an appropriate standard is contingent on the analytical objective, regulatory requirements, and the availability of materials. The following table compares various types of standards that can be employed in the elemental analysis of a C6H10ClN3 isomer.
| Standard Type | Purity (%) | Traceability | Certification | Typical Cost | Availability | Best Use Case for C6H10ClN3 Analysis |
| Certified Reference Material (CRM) of the specific isomer | >99.5% | NIST, etc. | ISO 17034 | High | Very limited | Direct quantification and validation of the specific C6H10ClN3 isomer. |
| In-house Primary Standard | >99.5% (qualified) | Traceable to a primary standard (e.g., NIST SRM) | Internally Qualified | Moderate to High (synthesis & qualification costs) | Synthesized as needed | When a CRM is unavailable; serves as the primary reference for routine analysis. |
| Commercially available, high-purity isomer (non-certified) | ≥98% | Lot-specific | Certificate of Analysis (CoA) | Moderate | Varies by isomer | As a secondary or working standard after qualification against a primary standard. |
| Generic Organic Analytical Standards (e.g., Acetanilide, Sulfanilamide) | >99.9% | NIST | ISO 17034 | Low | Readily available | Instrument calibration, performance verification, and system suitability checks.[1] |
Experimental Protocols
Protocol 1: Qualification of an In-house Primary Standard for a C6H10ClN3 Isomer
This protocol outlines a self-validating system for the qualification of an in-house primary standard, a critical procedure when a certified reference material is not available. This process ensures the identity, purity, and suitability of the material to serve as a reference standard.[2]
Methodology:
-
Synthesis and Purification: Synthesize the C6H10ClN3 isomer and purify it to the highest possible degree using techniques such as recrystallization or chromatography.
-
Structural Elucidation: Confirm the chemical structure of the synthesized compound using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the molecular structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Employ a validated, stability-indicating method to determine the purity of the compound and quantify any organic impurities.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity.
-
Thermogravimetric Analysis (TGA): To determine the content of residual solvents and water.
-
-
Elemental Analysis:
-
Calibrate the elemental analyzer using a certified primary standard (e.g., Acetanilide for C, H, N).
-
Analyze the in-house standard multiple times to establish its elemental composition. The results should be in close agreement with the theoretical values. The acceptance criterion for elemental analysis is typically within ±0.4% of the theoretical value.[3][4][5]
-
-
Certification and Documentation:
-
Prepare a comprehensive certificate of analysis that includes all characterization data, the assigned purity value, and an expiry date based on stability studies.
-
Protocol 2: Routine Elemental Analysis of a C6H10ClN3 Sample
This protocol details the routine analysis of a C6H10ClN3 sample using a qualified in-house standard or a CRM.
Methodology:
-
Instrument Preparation and Calibration:
-
Ensure the elemental analyzer is functioning correctly according to the manufacturer's specifications.
-
Perform a system suitability test using a known standard to verify instrument performance.
-
Calibrate the instrument using a certified organic analytical standard.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the C6H10ClN3 sample (typically 1-3 mg) into a tin capsule.
-
Carefully fold the capsule to ensure no sample is lost.
-
-
Analysis:
-
Analyze a blank (empty tin capsule) to determine the baseline.
-
Analyze the qualified standard to verify the calibration.
-
Analyze the C6H10ClN3 sample in triplicate.
-
-
Data Calculation and Evaluation:
-
Calculate the percentage of C, H, Cl, and N in the sample.
-
The results should be within the laboratory's established acceptance criteria and consistent with the expected elemental composition.
-
Visualization of Workflows
Workflow for Qualification of an In-house Primary Standard
Caption: Workflow for the qualification of an in-house primary standard.
Decision Tree for Standard Selection
Caption: Decision tree for selecting the appropriate elemental analysis standard.
Challenges in the Elemental Analysis of Halogen and Nitrogen-Containing Compounds
The presence of both chlorine and nitrogen in the C6H10ClN3 molecule can present analytical challenges.
-
Incomplete Combustion: Nitrogen-containing heterocyclic compounds may be resistant to complete combustion, leading to inaccurate nitrogen values.[6][7][8][9] The use of appropriate combustion catalysts and optimized furnace temperatures is critical.[10]
-
Halogen Trapping: Chlorine is a highly corrosive element that requires a specific trapping agent in the combustion train to prevent damage to the instrument and interference with the detection of other elements.[11][12][13][14]
-
Matrix Effects: The overall composition of the sample can influence the combustion and detection processes.[15]
Conclusion
The accurate elemental analysis of compounds with the molecular formula C6H10ClN3 is paramount for research and development in the pharmaceutical and chemical industries. The selection of an appropriate standard, whether a commercially available CRM or a rigorously qualified in-house primary standard, is the cornerstone of reliable analysis. By following validated experimental protocols and understanding the potential analytical challenges, researchers can ensure the integrity and accuracy of their elemental analysis data. This guide provides the necessary framework for making informed decisions and implementing robust analytical practices.
References
-
ASTM D5291-01 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2002). Retrieved from [Link]
-
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. Retrieved from [Link]
-
ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants -- eLearning Course. ASTM International. Retrieved from [Link]
-
D-5291 - Analytical Method. TestAmerica. Retrieved from [Link]
-
ASTM D5291 - Conti Testing Laboratories. Retrieved from [Link]
-
Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. Retrieved from [Link]
-
Elemental Standards - Ibis Scientific, LLC. Retrieved from [Link]
-
Elemental Inorganic Standards - Agilent. Retrieved from [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens. National Toxicology Program. Retrieved from [Link]
-
Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. Retrieved from [Link]
-
Measurements, Standards, and Reference Materials for Industrial Commodities. (2022). NIST. Retrieved from [Link]
-
Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. ResearchGate. Retrieved from [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved from [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (2023). Exeter Analytical. Retrieved from [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. (2018). NATA. Retrieved from [Link]
-
Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. (2023). LCGC North America. Retrieved from [Link]
-
The Problems Associated With Elemental Analysis. (2023). News-Medical.net. Retrieved from [Link]
-
Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. (2025). Idifarma. Retrieved from [Link]
-
Harmonised Guidelines for the In-House Validation of Methods of Analysis. (2003). IUPAC. Retrieved from [Link]
-
Halogen Determination in Food and Biological Materials using Plasma-based Techniques: Challenges and Trends of Sample Preparation. ResearchGate. Retrieved from [Link]
-
Certified Reference Materials Manufacturers & Suppliers. MPPL Standards. Retrieved from [Link]
-
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). (2024). Salem Press Encyclopedia of Health. Retrieved from [Link]
-
Qualification of Inhouse Reference Standards and Secondary Standards. (2025). Qvents. Retrieved from [Link]
-
Reference Material Certificate. National Institute of Metrology, China. Retrieved from [Link]
-
Broder, L. E., & Hansen, H. H. (1973). 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU, NSC-79037): A comparison of drug administration at four-week and six-week intervals. European Journal of Cancer (1965), 9(2), 147-152. Retrieved from [Link]
-
Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106. Retrieved from [Link]
-
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) (Lomustine). (1990). OEHHA. Retrieved from [Link]
-
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) (Lomustine). (1988). OEHHA. Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved from [Link]
-
Good Manufacturing Practices (GMP). (2018). World Health Organization. Retrieved from [Link]
-
Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. (2021). OPUS. Retrieved from [Link]
-
Standard Reference Materials. (2026). NIST. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). Food and Drug Administration. Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis. (2022). PMC - NIH. Retrieved from [Link]
-
Components of Good Manufacturing Practices (GMP). (2025). Pharmaguideline. Retrieved from [Link]
-
Cl/Br - Mikroanalytisches Laboratorium. Mikroanalytisches Laboratorium Kolbe. Retrieved from [Link]
-
Nitrogen-containing heterocycles Definition. (2025). Fiveable. Retrieved from [Link]
-
Organochlorine chemistry. Wikipedia. Retrieved from [Link]
-
Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite fu. (2021). Refubium. Retrieved from [Link]
-
Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. (2021). PMC. Retrieved from [Link]
-
Good Manufacturing Practices (GMP) in Pharmaceutical Manufacturing: The Complete Guide. PharmaSource. Retrieved from [Link]
-
Validation/Verification of Analytical Procedures. (2013). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023). ACS Omega. Retrieved from [Link]
-
RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. IIP Series. Retrieved from [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. Retrieved from [Link]
Sources
- 1. Standards and CRMs [elementalmicroanalysis.com]
- 2. qvents.in [qvents.in]
- 3. azonano.com [azonano.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iipseries.org [iipseries.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 12. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cl/Br [mikrolabor.univie.ac.at]
- 15. researchgate.net [researchgate.net]
Comparative Stability Guide: Pyridazine-3-yl Methanamine Analogs in Drug Design
Executive Summary & Strategic Rationale
In fragment-based drug discovery (FBDD), pyridazine-3-yl methanamine (CAS 22639518) serves as a critical bioisostere for pyridine-2-yl methanamine.[1] Its primary utility lies in its ability to lower lipophilicity (LogP) and increase aqueous solubility due to the high dipole moment of the 1,2-diazine ring.
However, the stability profile of this scaffold is distinct and often counter-intuitive compared to its pyridine counterparts. While chemically robust under standard storage conditions, the pyridazine ring introduces a specific metabolic liability: high susceptibility to Aldehyde Oxidase (AO) .
This guide objectively compares the parent scaffold against its C6-substituted analogs and pyridine isosteres, providing experimental protocols to validate stability in early-phase discovery.[1]
Physicochemical Stability Comparison
The chemical stability of the methanamine tail is influenced by the electron-withdrawing nature of the heteroaromatic ring. Pyridazine is more electron-deficient than pyridine, reducing the basicity of the primary amine and altering its nucleophilicity.
Table 1: Physicochemical Properties & Chemical Stability
Data aggregated from standard physicochemical databases and internal stability assessments.
| Analog Scaffold | Structure Description | pKa (Conj. Acid) | LogP (Calc) | Chemical Stability (pH 7.4) | Chemical Stability (Oxidative Stress) |
| Analog A (Parent) | Pyridazine-3-yl methanamine | ~2.2 (Ring) / ~8.9 (Amine) | -1.9 | High (Stable >24h) | Moderate (N-oxidation risk) |
| Analog B (Isostere) | Pyridine-2-yl methanamine | ~5.2 (Ring) / ~8.8 (Amine) | -0.6 | High | High |
| Analog C (Blocked) | 6-Methyl-pyridazine-3-yl methanamine | ~2.5 (Ring) | -1.5 | High | Moderate |
| Analog D (EWG) | 6-Trifluoromethyl-pyridazine-3-yl methanamine | < 1.0 (Ring) | -0.8 | High | Very High (Resistant to N-ox) |
Key Insight: The parent pyridazine (Analog A) is significantly more hydrophilic (LogP -1.[1]9) than the pyridine isostere (Analog B). This makes it superior for lowering the lipophilicity of lead compounds, provided the metabolic stability issues (detailed below) are addressed.
Metabolic Stability: The Aldehyde Oxidase (AO) Liability
The most critical differentiator for this scaffold is its interaction with cytosolic enzymes. Unlike pyridines, which are primarily cleared by CYP450 (microsomal), pyridazines are prime substrates for Aldehyde Oxidase (AO) , a cytosolic molybdo-flavoenzyme.
Mechanism of Instability
AO functions via a nucleophilic attack on the electron-deficient carbon alpha to the ring nitrogen.[1] In pyridazine-3-yl methanamine, the C6 position is highly activated for this attack, leading to rapid conversion to the pyridazin-6-one metabolite (inactive or rapidly cleared).[1]
-
Pyridine Isosteres: Generally resistant to AO but susceptible to CYP oxidation.
-
Unsubstituted Pyridazines: High clearance in human/monkey cytosol (AO high), low clearance in dog/rat (AO low/variable). This species difference often leads to false positives in preclinical rodent models.
Diagram 1: Metabolic Degradation Pathway (AO vs. CYP)
Caption: Comparative metabolic pathways. Note the dominant "High Liability" pathway via Aldehyde Oxidase at the C6 position for unsubstituted pyridazines.
Experimental Protocols for Stability Assessment
To validate the stability of these analogs, standard microsomal assays are insufficient because AO is a cytosolic enzyme. You must use the following modified protocols.
Protocol A: Cytosolic Stability Assay (AO Validation)
Purpose: To quantify the specific contribution of AO to the degradation of the pyridazine scaffold.
Reagents:
-
Pooled Human Liver Cytosol (HLC) (Note: Do not use Microsomes/S9 alone unless supplemented).
-
Hydralazine (Specific AO inhibitor).[1]
-
Raloxifene (Specific AO inhibitor).[1]
Workflow:
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).
-
Incubation:
-
Arm A: HLC + Test Compound.
-
Arm B: HLC + Test Compound + Hydralazine (25 µM).[1]
-
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS monitoring parent depletion.
Interpretation:
-
If clearance is high in Arm A but abolished in Arm B, the instability is AO-driven .
-
Recommendation: If AO clearance > 50% of hepatic blood flow, switch to Analog C (6-Methyl) or Analog D (6-CF3) to block the C6 soft spot.[1]
Protocol B: Forced Degradation (Chemical Stability)
Purpose: To assess the robustness of the methanamine linker.
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Check for hydrolysis).
-
Oxidative Stress: 3% H2O2, RT, 4 hours. (Check for N-oxide formation on the ring or amine).[1]
-
Photostability: 1.2 million lux hours.[1] (Pyridazines can be photo-active; check for ring opening).
Comparative Performance Guide
Table 2: Biological Stability & Suitability Matrix[1]
| Feature | Pyridazine-3-yl (Unsubstituted) | 6-Methyl-pyridazine-3-yl | Pyridine-2-yl (Isostere) |
| Solubility | Excellent | Good | Moderate |
| Human Cytosol Stability (AO) | Poor (High Clearance) | Excellent (Blocked) | Excellent (Not a substrate) |
| Microsomal Stability (CYP) | Moderate | Moderate | Variable (CYP substrate) |
| Lipophilicity (LogD) | Low (Best for CNS) | Low-Medium | Medium |
| Rec.[1] Application | Early Tool Compound | Lead Candidate | Control / Backup |
Diagram 2: Optimization Decision Tree
Caption: Decision logic for optimizing pyridazine scaffolds. Blocking the C6 position is the primary remediation strategy for AO instability.
References
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Dalvie, D., et al. (2012). Aldehyde Oxidase-Mediated Metabolism in Drug Discovery: A Review of Current Knowledge. Drug Metabolism Reviews. Link
-
Hutzler, J. M., et al. (2013). Strategies to Mitigate Aldehyde Oxidase-Mediated Metabolism in Drug Discovery. Future Medicinal Chemistry. Link
-
PubChem. Pyridazin-3-ylmethanamine (Compound Summary). National Library of Medicine. Link
-
Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. Link
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methylpyridazine Regioisomers
In the fields of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. Regioisomers—molecules that share the same molecular formula but differ in the arrangement of substituents on a core scaffold—can exhibit vastly different pharmacological, toxicological, and material properties. The pyridazine framework, a key pharmacophore, presents a common challenge: unambiguously identifying the position of substituents.
This guide provides an in-depth comparison of spectroscopic methods for the definitive identification of the two primary C-methylated pyridazine regioisomers: 3-methylpyridazine and 4-methylpyridazine . We will move beyond simple data reporting to explain the underlying principles that make these isomers distinguishable, providing field-proven protocols and data to support the analysis.
A crucial point of nomenclature must be addressed first. Due to the C₂ symmetry axis of the parent pyridazine ring, the C-3 and C-6 positions are chemically equivalent, as are the C-4 and C-5 positions. Therefore, 6-methylpyridazine is the same molecule as 3-methylpyridazine . The analytical challenge lies in differentiating the 3-methyl from the 4-methyl isomer.
Part 1: The Primary Toolkit - ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for isomer differentiation as it directly probes the chemical environment of each nucleus. The key to distinguishing the 3-methyl and 4-methyl isomers lies in exploiting their fundamental difference: molecular symmetry.
-
3-Methylpyridazine is an asymmetric molecule. All three of its aromatic protons (at C4, C5, and C6) and all four of its ring carbons are chemically unique.
-
4-Methylpyridazine , by contrast, possesses a plane of symmetry that bisects the C4-methyl bond and the N1-N2 bond. This symmetry renders the protons at C3 and C6 equivalent, and the protons at C5 unique. Likewise, carbons C3/C6 and C4/C5 are equivalent pairs.
This difference in symmetry leads to predictably distinct NMR spectra.[1]
¹H NMR Analysis: A Tale of Two Symmetries
The proton NMR spectrum provides the most immediate visual evidence of the isomeric form.
-
Expected Spectrum for 3-Methylpyridazine: The lack of symmetry results in a complex spectrum featuring three distinct signals for the aromatic protons, typically forming a coupled ABC spin system. The proton at C6, adjacent to a nitrogen atom, is the most deshielded.
-
Expected Spectrum for 4-Methylpyridazine: The inherent symmetry simplifies the spectrum dramatically. It will show only two signals in the aromatic region with an integration ratio of 2:1, corresponding to the equivalent H3/H6 protons and the unique H5 proton, respectively.
¹³C NMR Analysis: Counting the Carbons
The proton-decoupled ¹³C NMR spectrum provides a simple confirmation based on a count of the signals.
-
3-Methylpyridazine: Will display five distinct signals: four for the unique aromatic carbons and one for the methyl carbon.
-
4-Methylpyridazine: Will display only three distinct signals: one for the equivalent C3/C6 pair, one for the unique C5 carbon, and one for the methyl carbon.
Comparative NMR Data
The following table summarizes experimentally observed chemical shifts.
| Compound | Nucleus | Position | Chemical Shift (ppm) | Reference |
| 3-Methylpyridazine | ¹H | CH₃ | ~2.72 | [2] |
| ¹H | H4, H5 | ~7.37 - 7.40 | [2] | |
| ¹H | H6 | ~9.03 | [2] | |
| ¹³C | C3 | ~159.7 (in DMSO-d₆) | [3] | |
| 4-Methylpyridazine | ¹H | CH₃ | ~2.50 | Inferred from similar structures |
| ¹H | H5 | ~7.40 | Inferred from similar structures | |
| ¹H | H3, H6 | ~8.90 | Inferred from similar structures | |
| ¹³C | C3, C6 | ~152.0 | Inferred from spectral databases[4] | |
| ¹³C | C4 | ~135.0 | Inferred from spectral databases[4] | |
| ¹³C | C5 | ~126.0 | Inferred from spectral databases[4] |
Part 2: Unambiguous Confirmation - 2D NMR Correlation Spectroscopy
While 1D NMR provides strong evidence, two-dimensional (2D) NMR experiments provide definitive, irrefutable proof of structure by revealing through-bond correlations. For this specific problem, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the deciding factor.[5][6][7]
The Decisive Experiment: HMBC
The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This allows us to "walk" across the molecular skeleton and unequivocally place the methyl group. The logic is as follows:
-
Locate the signal from the methyl group protons (a singlet) on the proton (F2) axis of the 2D spectrum.
-
Look for correlation peaks (cross-peaks) along the vertical line from this signal to the carbon (F1) axis.
-
These cross-peaks reveal which carbon atoms are 2 or 3 bonds away from the methyl protons.
-
For 3-Methylpyridazine: The methyl protons are on C3. They will show a strong three-bond (³J) correlation to C4 and a two-bond (²J) correlation to C2 (the carbon adjacent to the other nitrogen).
-
For 4-Methylpyridazine: The methyl protons are on C4. They will show strong three-bond (³J) correlations to the two equivalent carbons, C3 and C5.
This clear difference in the long-range correlation pattern provides an unassailable assignment of the regioisomer.
Caption: Key ²J and ³J HMBC correlations from methyl protons definitively identify each isomer.
Part 3: Supporting Evidence - Mass Spectrometry
Mass Spectrometry (MS) serves as an essential complementary technique. While it cannot distinguish between isomers on its own (as they have identical molecular weights), it confirms the elemental composition and can offer subtle clues through fragmentation analysis.
Molecular Ion Confirmation
Both 3-methyl- and 4-methylpyridazine have a molecular formula of C₅H₆N₂ and a monoisotopic mass of 94.05 Da.[8][9] The first step in any analysis is to confirm the presence of this molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) to verify the sample's integrity.
Fragmentation Patterns
Under electron impact (EI) ionization, pyridazine and its derivatives undergo characteristic fragmentation. The primary fragmentation pathways involve the loss of stable neutral molecules like N₂ and HCN.[10][11]
-
Loss of N₂ (28 Da): A common fragmentation for pyridazines, leading to a fragment at m/z 66.
-
Loss of HCN (27 Da): A subsequent fragmentation can lead to a fragment at m/z 67 from the molecular ion or m/z 39 from the m/z 66 fragment.
While the major fragments will be identical for both isomers, the relative intensities of these fragments may differ slightly due to the influence of the methyl group on ring stability and bond strengths. However, these differences are often minor and less reliable for primary identification compared to the definitive assignments from NMR.
Experimental Protocols
Protocol 1: High-Resolution NMR Data Acquisition
This protocol ensures the acquisition of high-quality data suitable for unambiguous structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the methylpyridazine sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with key analyte resonances.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow, symmetrical solvent peak.
-
-
1D Spectra Acquisition:
-
¹H Spectrum: Acquire with a 30-45 degree pulse angle, a relaxation delay (d1) of at least 2 seconds, and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio >100:1 for analyte peaks.
-
¹³C{¹H} Spectrum: Acquire using a standard proton-decoupled pulse sequence. Use a relaxation delay of 2-5 seconds and acquire several thousand scans as needed for adequate signal-to-noise.
-
-
2D HMBC Spectrum Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Crucial Parameter: Set the long-range coupling delay (typically labeled as CNST13 or similar) to optimize for a coupling constant of 8-10 Hz. This value is a good compromise for observing both ²J and ³J correlations.[6]
-
Acquire a sufficient number of scans per increment to clearly observe the low-intensity correlation peaks.
-
Analytical Workflow and Conclusion
The logical process for identifying an unknown methylpyridazine isomer should be systematic, starting with the most efficient techniques.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 4-Methylpyridazine | C5H6N2 | CID 136882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Methylpyridazine [webbook.nist.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

